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  • Product: tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
  • CAS: 141283-36-5

Core Science & Biosynthesis

Foundational

The Pharmacophore Frontier: Synthetic & Biological Architectures of Fused Bicyclic Lactones

Executive Summary Fused bicyclic lactones represent a privileged scaffold in medicinal chemistry, serving as the structural core for a vast array of bioactive natural products, including sesquiterpene lactones, phthalide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused bicyclic lactones represent a privileged scaffold in medicinal chemistry, serving as the structural core for a vast array of bioactive natural products, including sesquiterpene lactones, phthalides, and iridoids. Their rigid bicyclic framework restricts conformational mobility, enhancing binding affinity to protein targets, while the lactone moiety often acts as a latent electrophile (e.g., Michael acceptor) for covalent inhibition.

This guide moves beyond basic definitions to explore the causality of synthesis and the molecular logic of bioactivity . We will dissect the stereoelectronic requirements for constructing these systems and map their mechanism of action against high-value targets like NF-κB.

Part 1: Structural Classification & Pharmacophore Logic

The biological potency of fused bicyclic lactones is dictated by ring size, fusion stereochemistry (cis vs. trans), and the electronic environment of the carbonyl oxygen.

The Scaffold Hierarchy

We categorize these derivatives not just by ring size, but by their "reactive potential"—how likely they are to undergo ring-opening or alkylation in vivo.

  • 
    -Butyrolactone Fused Systems (5,5- and 6,5-fused):  Found in iridoids and strigolactones. High ring strain in trans-fused systems often correlates with higher reactivity.
    
  • Phthalides (Benzo-fused): Aromatic stability makes the lactone less electrophilic but ideal for pi-stacking interactions (e.g., n-butylphthalide).

  • 
    -Methylene-
    
    
    
    -Lactones:
    The "warhead" class. The exocyclic double bond confers potent alkylating ability (Michael acceptor).
Visualization: Structural Taxonomy

The following diagram illustrates the classification logic, linking structure to common natural product classes.

G Root Fused Bicyclic Lactones TypeA Aliphatic Fused (Iridoids, Sesquiterpenes) Root->TypeA TypeB Benzo-Fused (Phthalides) Root->TypeB SubA1 5,5-Fused (e.g., Paeoniflorin) TypeA->SubA1 SubA2 6,5-Fused (e.g., Helenalin) TypeA->SubA2 SubB1 Isobenzofuranone (e.g., 3-n-Butylphthalide) TypeB->SubB1 Feat1 Michael Acceptor (Covalent Cys Trapping) SubA2->Feat1 High Reactivity Feat2 Pi-Pi Stacking (Receptor Binding) SubB1->Feat2 Stability

Figure 1: Structural taxonomy of fused bicyclic lactones, correlating ring fusion geometry with primary pharmacological interaction modes.

Part 2: Synthetic Architectures (The "How")

Constructing fused bicyclic lactones requires precise control over relative stereochemistry. The choice of method depends on the desired ring fusion (cis vs. trans) and the tolerance of functional groups.

Comparative Synthetic Methodologies
MethodologyMechanism TypeStereocontrolKey Limitation
Iodolactonization Electrophilic CyclizationHigh (Kinetic vs. Thermodynamic)Requires unsaturated acid precursor.
Pd-Catalyzed C-H Activation C-H InsertionLigand-DependentExpensive catalysts; often requires directing groups.
Carbonyl-Ene Reaction Pericyclic (Lewis Acid)High (cis-selective)Substrate must tolerate strong Lewis acids.
Ring-Closing Metathesis (RCM) Ru-Carbene CatalysisSubstrate ControlDifficult to close tetrasubstituted double bonds.
Deep Dive: Stereoselective Iodolactonization

Iodolactonization remains the gold standard for synthesizing fused lactones due to its ability to install two stereocenters simultaneously. The reaction proceeds through a cyclic iodonium intermediate.

The Causality of Stereocontrol:

  • Kinetic Control: At low temperatures (0°C), the reaction favors the formation of the cis-fused lactone via the path of least steric resistance.

  • Thermodynamic Control: With longer reaction times or equilibration, the system may isomerize to the more stable trans-fused lactone (if ring strain permits).

Visualization: Iodolactonization Mechanism

Reaction Start Unsaturated Acid Inter Iodonium Ion (Intermediate) Start->Inter Electrophilic Addition Reagent I2 / NaHCO3 TS Anti-Attack Transition State Inter->TS Intramolecular Nucleophilic Attack Product Fused Lactone (Trans-Diaxial Opening) TS->Product Ring Closure

Figure 2: Mechanistic flow of iodolactonization. The carboxylate oxygen attacks the iodonium bridge in an anti-fashion, dictating the stereochemistry of the fusion.

Validated Protocol: Synthesis of cis-Fused Bicyclic -Lactone via Iodolactonization

Objective: Synthesis of a 5,5-fused bicyclic iodolactone from 4-cyclopentene-1-acetic acid. Scale: 5.0 mmol.

Reagents:

  • Substrate: 4-cyclopentene-1-acetic acid (1.0 equiv)

  • Iodine (

    
    ): 2.0 equiv (Recrystallized)
    
  • Potassium Iodide (KI): 2.5 equiv

  • Sodium Bicarbonate (

    
    ): 2.0 equiv
    
  • Solvent:

    
     (1:1)
    

Step-by-Step Methodology:

  • Preparation of Iodinating Agent:

    • Why:

      
       has low solubility in water. Complexation with KI forms 
      
      
      
      , which is water-soluble and delivers the electrophilic iodine.
    • Action: Dissolve

      
       (2.54 g, 10 mmol) and KI (2.07 g, 12.5 mmol) in 15 mL of water. Stir until fully dissolved (dark brown solution).
      
  • Substrate Solubilization & Neutralization:

    • Why: The carboxylic acid must be deprotonated to the carboxylate (

      
      ) to act as a nucleophile.
      
    • Action: In a 100 mL round-bottom flask, dissolve the acid substrate (5.0 mmol) in 15 mL THF. Add 15 mL of 0.5 M aqueous

      
      . Stir for 10 minutes at ambient temperature.
      
  • Cyclization (The Critical Step):

    • Why: Light can cause radical decomposition of the iodide. Dark conditions favor the ionic mechanism.

    • Action: Cool the substrate mixture to 0°C (ice bath). Add the

      
       solution dropwise over 20 minutes. Wrap the flask in aluminum foil. Stir at 0°C for 4 hours.
      
  • Quenching:

    • Why: Remove unreacted iodine to prevent product iodination or degradation during workup.

    • Action: Add saturated aqueous Sodium Thiosulfate (

      
      ) until the brown color disappears and the solution becomes colorless or pale yellow.
      
  • Extraction & Isolation:

    • Action: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine. Dry over anhydrous

      
      . Filter and concentrate in vacuo.
      
    • Validation: The crude product should show a strong carbonyl stretch at ~1775

      
       (gamma-lactone) in IR.
      

Part 3: Chemical Biology & Mechanism of Action[1][2]

The most significant pharmacological application of fused bicyclic lactones—specifically sesquiterpene lactones (SLs)—is their anti-inflammatory and anticancer activity mediated through NF-κB inhibition.

The Covalent Trap Mechanism

Many bioactive fused lactones contain an


-methylene-

-lactone group. This moiety acts as a Michael acceptor.[1]
  • Target: The p65 subunit of NF-κB.[2][3][4]

  • Residue: Cysteine 38 (Cys38) in the DNA-binding loop.[2][3]

  • Mechanism: The sulfhydryl group (-SH) of Cys38 performs a nucleophilic attack on the exocyclic methylene carbon of the lactone. This covalent modification sterically hinders NF-κB from binding to DNA, thereby shutting down the transcription of pro-inflammatory cytokines.

Visualization: NF-κB Inhibition Pathway

Pathway Stimulus Inflammatory Stimulus (TNF-alpha / LPS) IKK IKK Complex Activation Stimulus->IKK IkB I-kappa-B Degradation IKK->IkB NFkB_Cyto NF-kappaB (p65/p50) Translocation to Nucleus IkB->NFkB_Cyto DNA_Bind DNA Binding NFkB_Cyto->DNA_Bind Normal Pathway Lactone Fused Bicyclic Lactone (Michael Acceptor) Alkylation Alkylation of Cys38 on p65 Subunit Lactone->Alkylation Inhibitor Entry Alkylation->NFkB_Cyto Covalent Modification Alkylation->DNA_Bind BLOCKS Transcription Transcription of Cytokines (IL-6, COX-2) DNA_Bind->Transcription

Figure 3: Pathway inhibition by fused bicyclic lactones. The compound intercepts the NF-κB signaling cascade by covalently modifying the p65 subunit, preventing DNA binding.[2]

Biological Activity Profile[7]
Compound ClassRepresentative MoleculePrimary TargetTherapeutic Indication
Sesquiterpene Lactones HelenalinNF-κB (p65)Anti-inflammatory, Anticancer
Phthalides n-ButylphthalideIschemic pathwaysIschemic Stroke (Neuroprotection)
Fused

-Lactones
VernolepinDNA PolymeraseAntitumor
Strigolactones StrigolD14 ReceptorPlant Hormone (Parasitic weed germination)

References

  • Iodolactonization Mechanism & Scope

    • Iodolactonization: Synthesis, Stereocontrol, and Comp
    • Source: ResearchGate.[5]

  • NF-κB Inhibition Mechanism

    • Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action.[6][2][3][4]

    • Source: PubMed/NIH.

  • Phthalide Derivatives Review

    • Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide.[5][7][8] (Relevant for benzo-fused analogs).[9]

    • Source: Bentham Science / NIH.

  • Sesquiterpene Lactones & Inflammation

    • The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65.[4]

    • Source: Journal of Biological Chemistry.

  • General Synthesis of Fused Lactones

    • Diastereoselective Synthesis of Fused Lactone-Pyrrolidinones.
    • Source: ACS Publications (Organic Letters).

Sources

Exploratory

The Versatile Chiral Synthon: A Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Foreword: Unveiling a Powerful Building Block in Complex Synthesis In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and natural product synthesis, the demand for stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Powerful Building Block in Complex Synthesis

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and natural product synthesis, the demand for stereochemically defined building blocks is insatiable. These chiral synthons serve as the foundational blueprints for constructing complex molecular architectures with precise three-dimensional orientations, a critical factor in determining biological activity. Among these, the rigid, bicyclic lactone structure of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one has emerged as a synthon of significant interest. Its inherent conformational constraints and multiple stereocenters make it an invaluable precursor for a diverse array of biologically active molecules, including prostaglandins and other cyclopentanoid natural products.[1]

This technical guide provides a comprehensive overview of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one as a chiral building block. We will delve into its synthesis, with a focus on stereocontrolled methodologies, and explore its applications in the construction of complex molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and stereochemical attributes of this versatile molecule.

The Strategic Importance of the Cyclopenta[c]furan Core

The tetrahydro-1H-cyclopenta[c]furan-5(3H)-one core is a privileged scaffold in organic synthesis. The fusion of a cyclopentane ring with a γ-butyrolactone creates a rigid bicyclic system with defined stereochemical relationships between its substituents. This structural rigidity is highly advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets by minimizing the entropic penalty upon binding.

The furan moiety within this structure is not merely a passive component; it offers a wealth of opportunities for further functionalization.[2] Its ability to participate in a variety of chemical transformations makes the cyclopenta[c]furan scaffold a versatile platform for the synthesis of diverse molecular entities.[3]

Strategic Synthesis: Accessing the Chiral Core

The synthesis of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one, particularly in an enantiomerically pure form, is a key challenge that has been addressed through several innovative strategies. The primary approaches involve the stereocontrolled construction of a bicyclo[3.3.0]octane precursor followed by a regioselective Baeyer-Villiger oxidation.

Constructing the Bicyclo[3.3.0]octane Precursor

A common and efficient route to the bicyclo[3.3.0]octane skeleton necessary for the synthesis of the target lactone begins with the intramolecular cyclization of cis,cis-1,5-cyclooctadiene. This method provides a reliable pathway to bicyclo[3.3.0]octane-2,6-dione, a key intermediate.

Experimental Protocol: Synthesis of Bicyclo[3.3.0]octane-2,6-dione

  • Step 1: Diacetoxylation of cis,cis-1,5-cyclooctadiene. To a stirred mixture of iodosobenzene diacetate in glacial acetic acid, cis,cis-1,5-cyclooctadiene is added. The reaction mixture is heated to reflux for 16 hours. After cooling, the acetic acid is removed under reduced pressure, and the resulting 2,6-diacetoxybicyclo[3.3.0]octane is purified by distillation.

  • Step 2: Hydrolysis to the Diol. The purified diacetate is added dropwise to an ice-cooled aqueous solution of sodium hydroxide (10%). The mixture is allowed to warm to room temperature and stirred for 15 hours. The resulting bicyclo[3.3.0]octane-2,6-diol is extracted with ether and purified by distillation.

  • Step 3: Oxidation to the Diketone. The diol is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise, and the reaction is stirred for 3 hours. After quenching with 2-propanol, the mixture is filtered, and the solvent is removed. The crude product is dissolved in ether, washed, dried, and concentrated. The final bicyclo[3.3.0]octane-2,6-dione is purified by distillation.

The Crucial Baeyer-Villiger Oxidation

The transformation of the bicyclo[3.3.0]octanone precursor to the desired tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is achieved through a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into a lactone.[4][5] The regioselectivity of this oxidation is a critical consideration.

The migratory aptitude of the adjacent carbon atoms dictates the position of oxygen insertion. In the case of bicyclo[3.3.0]octan-2-one, the more substituted bridgehead carbon is expected to migrate, leading to the formation of the desired lactone.[5]

Conceptual Workflow: Baeyer-Villiger Oxidation

Baeyer_Villiger Ketone Bicyclo[3.3.0]octan-2-one Intermediate Criegee Intermediate Ketone->Intermediate Nucleophilic Attack Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Intermediate Lactone Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Intermediate->Lactone Rearrangement (Migration of more substituted carbon) Byproduct Carboxylic Acid Intermediate->Byproduct

Caption: The Baeyer-Villiger oxidation of a bicyclic ketone to a lactone.

Experimental Protocol: Baeyer-Villiger Oxidation of Bicyclo[3.3.0]octan-2-one (General Procedure)

  • To a solution of bicyclo[3.3.0]octan-2-one in a suitable solvent (e.g., dichloromethane), an organic peracid such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is then quenched with a reducing agent (e.g., sodium sulfite solution) and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude lactone is purified by column chromatography on silica gel.

Strategies for Enantioselective Synthesis

Achieving enantiocontrol is paramount for the application of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one as a chiral building block. Several strategies can be employed:

  • Chiral Resolution: Racemic mixtures of the lactone or its precursors can be resolved using chiral resolving agents to form diastereomeric salts that can be separated by crystallization.[1] Alternatively, enzymatic resolution offers a highly efficient and selective method for separating enantiomers.

  • Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of the bicyclic precursor is a more elegant and atom-economical approach. This can involve enantioselective cyclization reactions or asymmetric reductions of prochiral diketones.[6][7]

  • Chiral Pool Synthesis: Starting from readily available chiral natural products, such as limonene, provides a straightforward entry to enantiomerically enriched cyclopenta[c]furan derivatives.[8][9]

Conceptual Workflow: Enantioselective Synthesis Strategies

Enantioselective_Synthesis cluster_0 Chiral Resolution cluster_1 Asymmetric Synthesis Racemic Racemic Lactone Diastereomers Separable Diastereomers Racemic->Diastereomers Formation ResolvingAgent Chiral Resolving Agent / Enzyme ResolvingAgent->Diastereomers Enantiomer1 (+)-Lactone Diastereomers->Enantiomer1 Separation & Cleavage Enantiomer2 (-)-Lactone Diastereomers->Enantiomer2 Separation & Cleavage Prochiral Prochiral Precursor Enantiopure Enantiopure Lactone Prochiral->Enantiopure ChiralCatalyst Chiral Catalyst ChiralCatalyst->Enantiopure

Caption: Pathways to enantiomerically pure cyclopenta[c]furan-5-one.

Applications in Complex Molecule Synthesis

The true value of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one lies in its utility as a versatile intermediate for the synthesis of complex and biologically relevant molecules.

Prostaglandin Synthesis

One of the most significant applications of this chiral building block is in the synthesis of prostaglandins and their analogues.[1] Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthetic analogues are used as therapeutic agents for various conditions. The rigid cyclopentane core of the lactone provides a pre-organized framework for the introduction of the two characteristic side chains of the prostaglandin structure.

Retrosynthetic Analysis: Prostaglandin Synthesis

Prostaglandin_Retrosynthesis Prostaglandin Prostaglandin Analogue Lactone Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Prostaglandin->Lactone Disconnection Sidechain1 α-Side Chain Precursor Prostaglandin->Sidechain1 Sidechain2 ω-Side Chain Precursor Prostaglandin->Sidechain2

Sources

Foundational

Technical Monograph: Structural Elucidation and Nomenclature of Cyclopenta[c]furan-5(3H)-one

This guide details the nomenclature, structural characteristics, and synthetic methodologies for cyclopenta[c]furan-5(3H)-one and its biologically relevant derivatives. IUPAC Nomenclature & Structural Analysis The compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the nomenclature, structural characteristics, and synthetic methodologies for cyclopenta[c]furan-5(3H)-one and its biologically relevant derivatives.

IUPAC Nomenclature & Structural Analysis

The compound cyclopenta[c]furan-5(3H)-one represents a specific bicyclic scaffold where a cyclopentane ring is fused to a furan ring. In medicinal chemistry, this structure is frequently encountered in its reduced forms (tetrahydro- or hexahydro-) as a core pharmacophore for strigolactones and terpenoid synthesis.

Deconstruction of the IUPAC Name

The systematic name is derived using fusion nomenclature rules (IUPAC Rule B-3).

  • Base Component (Furan): The heterocyclic ring containing oxygen is the base component.

  • Attached Component (Cyclopenta): The carbocyclic ring is the attached component.

  • Fusion Site ([c]): The fusion occurs at the c-bond of the furan ring. In furan, bonds are lettered as follows:

    
     (1,2), 
    
    
    
    (2,3), and
    
    
    (3,4). Thus, the cyclopentane ring is fused to carbons 3 and 4 of the furan ring.
  • Suffix (-5(3H)-one):

    • -one: Indicates a ketone functional group.

    • 5: The ketone is located at position 5 of the fused system.

    • (3H): This is an "indicated hydrogen." It specifies that position 3 is saturated (

      
       hybridized), differentiating the structure from other possible tautomers or isomers.
      
Numbering System

The numbering of fused heterocycles prioritizes the heteroatom. For cyclopenta[c]furan:

  • Orientation: The system is oriented to give the heteroatom the lowest possible locant.[1]

  • Sequence: Numbering starts from the atom adjacent to the bridgehead to assign the heteroatom position 2 (standard for isofuran/benzo[c]furan systems) or position 1 if the structure allows.

  • Standard Consensus: For cyclopenta[c]furan, the oxygen is typically assigned position 2 to maintain consistency with benzo[c]furan (isobenzofuran). However, in the tetrahydro derivatives (common in synthesis), numbering often follows the bicyclo[3.3.0]octane system or treats the furan as the 1-oxa component.

Canonical Numbering (Fusion System):

  • O: Position 2.

  • Bridgeheads: 3a and 6a.[2][3]

  • Cyclopentane Ring: Positions 4, 5, 6.[2][3][4]

  • Ketone: Position 5.[2][3][5][6]

G cluster_0 Cyclopenta[c]furan-5(3H)-one Core Numbering C1 1 (C) O2 2 (O) C1->O2 C3a 3a C3 3 (C) O2->C3 C3->C3a C4 4 C3a->C4 C6a 6a C3a->C6a Fusion C5 5 (C=O) C4->C5 C6 6 C5->C6 C6->C6a C6a->C1

Figure 1: Canonical numbering of the cyclopenta[c]furan skeleton. Note that in the "3H" tautomer, C3 is saturated.

Synonyms & Identifiers

The nomenclature for this scaffold varies significantly based on the degree of saturation (tetrahydro vs. unsaturated). The tetrahydro form is the dominant stable entity in drug discovery.

Identifier TypeValue / NameContext
IUPAC Name Cyclopenta[c]furan-5(3H)-oneParent unsaturated system
Common Derivative Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Stable synthetic intermediate
Systematic Synonym 3-Oxabicyclo[3.3.0]octan-7-oneBicyclo nomenclature (common in synthesis)
CAS Number 187528-23-0 Trans-tetrahydro derivative
CAS Number 5733-03-9 Hexahydro-1H-cyclopenta[c]furan-1-one (Isomer)
SMILES O=C1CC2COC2C1Tetrahydro core
InChI Key NMSRALOLNIBERV-UHFFFAOYSA-N(For the 1,3-dione derivative)

Critical Note: Researchers searching for "cyclopenta[c]furan-5(3H)-one" are often looking for the 3-oxabicyclo[3.3.0]octane scaffold. Ensure you distinguish between the unsaturated parent name and the saturated physical sample.

Synthetic Context & Methodology

The synthesis of the cyclopenta[c]furan-5-one skeleton is a classic application of the Pauson-Khand Reaction (PKR) . This [2+2+1] cycloaddition constructs the cyclopentenone ring fused to the ether ring in a single step.

Protocol: Intramolecular Pauson-Khand Cyclization

This protocol generates the bicyclic core (specifically 3-oxabicyclo[3.3.0]oct-6-en-7-one), which is a dihydro- derivative of the target scaffold.

Target: 3-Oxabicyclo[3.3.0]oct-6-en-7-one (Cyclopenta[c]furan-5-one derivative) Mechanism: Cobalt-mediated cyclization of an enyne.

Reagents & Materials:
  • Substrate: Allyl propargyl ether (1.0 equiv)

  • Catalyst: Dicobalt octacarbonyl [Co2(CO)8] (1.1 equiv)

  • Promoter: N-Methylmorpholine N-oxide (NMO) (6.0 equiv) or heat

  • Solvent: Dichloromethane (DCM) or Toluene

  • Inert Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:
  • Complexation: In a flame-dried round-bottom flask under argon, dissolve Allyl propargyl ether (10 mmol) in anhydrous DCM (50 mL).

  • Cobalt Addition: Add Co2(CO)8 (11 mmol) in one portion. The solution will turn dark red/brown as the alkyne-cobalt complex forms. Stir at room temperature for 2 hours.

    • Validation: Monitor by TLC.[6] The starting material spot will disappear, replaced by a less polar complex spot.

  • Cyclization (NMO Method): Cool the mixture to 0°C. Add NMO (60 mmol) portion-wise to promote the release of CO and trigger cyclization.

    • Why NMO? Oxidative decomplexation allows the reaction to proceed at lower temperatures (0°C to RT) compared to thermal conditions (60-110°C), preserving stereochemistry and reducing polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove cobalt residues. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Parameters Start Allyl Propargyl Ether (Substrate) Complex Alkyne-Co2(CO)6 Complex (Intermediate) Start->Complex Co2(CO)8, DCM, RT Cyclization Intramolecular [2+2+1] Cycloaddition Complex->Cyclization NMO, 0°C -> RT Product 3-Oxabicyclo[3.3.0]oct-6-en-7-one (Cyclopenta[c]furan Scaffold) Cyclization->Product Workup & Purification Note1 Inert Atmosphere (Ar) Note2 Stoichiometric Cobalt

Figure 2: Synthetic pathway via Pauson-Khand reaction to access the cyclopenta[c]furan-5-one core.

Applications in Drug Discovery[9][10]

The cyclopenta[c]furan-5(3H)-one scaffold serves as a versatile bioisostere and structural template:

  • Strigolactone Analogs: The scaffold mimics the C-D ring system of strigolactones, plant hormones with potential anti-cancer activity and applications in parasitic weed control.

  • Terpenoid Synthesis: It functions as a precursor for linear triquinanes (e.g., hirsutene) due to the rigid bicyclic geometry which directs stereoselective alkylations.

  • Rigid Linkers: In fragment-based drug design (FBDD), the tetrahydro- derivative provides a rigid, sp3-rich spacer with defined vectors for substituent exit, improving solubility and metabolic stability compared to flat aromatic linkers.

References

  • IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12648864, Hexahydro-1H-cyclopenta[c]furan-1-one. [Link]

  • Blanco-Urgoiti, J., et al. (2004). The Pauson–Khand Reaction, a Powerful Synthetic Tool for the Synthesis of Complex Molecules. Chemical Society Reviews. [Link]

  • Takano, S., et al. (1992). Enantioselective synthesis of the cyclopenta[c]furan derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

Sources

Protocols & Analytical Methods

Method

The Bicyclic Lactone Core: A Cornerstone in Complex Natural Product Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Constrained Bicyclic Systems In the intricate tapestry of natural product synthesis, ce...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Constrained Bicyclic Systems

In the intricate tapestry of natural product synthesis, certain structural motifs appear recurrently, serving as versatile and powerful platforms for the construction of complex molecular architectures. The bicyclic lactone framework, exemplified by structures like tetrahydro-1H-cyclopenta[c]furan-5(3H)-one, represents one such privileged scaffold. These compact, stereochemically-defined building blocks offer a potent combination of conformational rigidity and latent functionality, enabling chemists to orchestrate elegant and efficient synthetic sequences. The inherent strain and defined stereochemical landscape of these systems provide a means to control the three-dimensional arrangement of substituents, a critical factor in achieving biological activity.

While a broad spectrum of bicyclic lactones find application in organic synthesis, this guide will focus on a seminal and extensively documented example: the Corey lactone . As a key intermediate in the Nobel Prize-winning synthesis of prostaglandins, the Corey lactone serves as an outstanding case study to illustrate the strategic application of the tetrahydro-1H-cyclopenta[c]furan core. The principles and protocols detailed herein are broadly applicable to analogues and derivatives, providing a foundational understanding for researchers engaged in the synthesis of complex cyclopentanoid natural products.

The Corey Lactone: A Gateway to Prostaglandins

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their potent biological activities, which include the regulation of inflammation, blood pressure, and smooth muscle contraction, have made them important targets for pharmaceutical development. The total synthesis of prostaglandins, a landmark achievement in organic chemistry, was pioneered by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990.[1][2] Central to this synthetic strategy is the use of a bicyclic lactone, now famously known as the Corey lactone.[1][2][3][4]

The Corey lactone's utility stems from its ability to provide stereocontrol over the multiple chiral centers of the prostaglandin core and to allow for the sequential and diastereoselective introduction of the two side chains.

Synthetic Strategy: From Bicyclic Lactone to Prostaglandin F2α

The conversion of the Corey lactone to prostaglandins involves a series of key transformations that highlight the versatility of this building block. The general synthetic workflow is outlined below.

Prostaglandin Synthesis Workflow Corey_Lactone Corey Lactone (Starting Material) Protection Protection of Hydroxyl Group Corey_Lactone->Protection e.g., p-phenylbenzoyl chloride Reduction Lactone Reduction to Hemiacetal Protection->Reduction e.g., DIBAL-H Wittig Wittig Olefination (α-chain introduction) Reduction->Wittig Ph3P=CH(CH2)3CO2Na Oxidation Oxidation of Primary Alcohol Wittig->Oxidation e.g., Collins oxidation Horner_Wadsworth_Emmons Horner-Wadsworth-Emmons (ω-chain introduction) Oxidation->Horner_Wadsworth_Emmons (MeO)2P(O)CH2C(O)C5H11 Deprotection Deprotection Horner_Wadsworth_Emmons->Deprotection e.g., K2CO3/MeOH PGF2a Prostaglandin F2α (Final Product) Deprotection->PGF2a

Caption: General workflow for the synthesis of Prostaglandin F2α from the Corey lactone.

Key Transformations and Experimental Protocols

The following sections provide detailed protocols for the key steps in the conversion of a Corey-type lactone to a prostaglandin intermediate. These protocols are based on established procedures and are intended to serve as a guide for laboratory practice.

Protection of the Hydroxyl Group

The free hydroxyl group on the Corey lactone must be protected to prevent interference in subsequent reactions. A common protecting group for this purpose is the p-phenylbenzoyl group, which is crystalline and aids in the purification of intermediates.

Protocol: p-Phenylbenzoylation of Corey Lactone Alcohol

Parameter Value
Reactants Corey Lactone Alcohol, p-phenylbenzoyl chloride, Pyridine
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield >95%

Step-by-Step Procedure:

  • Dissolve the Corey lactone alcohol (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-phenylbenzoyl chloride (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x volume of pyridine).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to afford the protected Corey lactone.

Lactone Reduction to a Hemiacetal

The lactone is selectively reduced to a hemiacetal, which is then used in a Wittig reaction to introduce the α-side chain. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it allows for the reduction to be stopped at the aldehyde oxidation state at low temperatures.

Protocol: DIBAL-H Reduction of the Protected Lactone

Parameter Value
Reactant Protected Corey Lactone
Reagent Diisobutylaluminium hydride (DIBAL-H)
Solvent Anhydrous Toluene
Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield >90%

Step-by-Step Procedure:

  • Dissolve the protected Corey lactone (1.0 eq) in anhydrous toluene (approx. 0.1 M solution) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H in toluene (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by water.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hemiacetal, which is often used in the next step without further purification.

Wittig Olefination for α-Side Chain Introduction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds.[5][6][7][8] In the synthesis of prostaglandins, it is used to introduce the α-side chain onto the hemiacetal intermediate. The ylide is typically prepared from the corresponding phosphonium salt.

Wittig Reaction Mechanism cluster_0 Ylide Formation cluster_1 Olefination Phosphonium Salt Ph3P+-(CH2)4CO2Na Br- Ylide Ph3P=CH(CH2)3CO2Na Phosphonium Salt->Ylide Deprotonation Base e.g., NaH Hemiacetal R-CHO (from lactone reduction) Oxaphosphetane Oxaphosphetane Intermediate Hemiacetal->Oxaphosphetane + Ylide Alkene Alkene Product (Prostaglandin Precursor) Oxaphosphetane->Alkene Phosphine_Oxide Ph3P=O Oxaphosphetane->Phosphine_Oxide

Sources

Application

functionalization strategies for the C-5 ketone in cyclopenta[c]furanones

Application Note: Functionalization Strategies for the C-5 Ketone in Cyclopenta[c]furanones Part 1: Introduction & Scaffold Analysis The hexahydro-5H-cyclopenta[c]furan-5-one scaffold (Figure 1) represents a privileged b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for the C-5 Ketone in Cyclopenta[c]furanones

Part 1: Introduction & Scaffold Analysis

The hexahydro-5H-cyclopenta[c]furan-5-one scaffold (Figure 1) represents a privileged bicyclic core found in bioactive natural products (e.g., Ginkgo biloba derived ginkgolides, triquinanes) and synthetic nucleoside analogs. The C-5 ketone serves as a critical linchpin for divergent synthesis, offering a handle for installing stereodefined hydroxyl groups, quaternary centers, or lipophilic side chains.

However, the 5,5-fused ring system imposes unique steric and electronic constraints. The "cup-shaped" topology of the cis-fused bicycle creates a distinct convex (exo) and concave (endo) face, heavily influencing reagent approach. This guide details three high-value functionalization strategies: Enantioselective Reduction , Chemo-selective Olefination , and Regioselective


-Alkylation .
Structural Numbering & Reactivity Profile
  • Scaffold: cis-Hexahydro-5H-cyclopenta[c]furan-5-one.

  • Target: C-5 Carbonyl (Cyclopentanone ring).

  • Steric Environment: The bridgehead hydrogens (H-3a, H-6a) shield the concave face. Reagents predominantly attack from the convex (exo) face.

  • 
    -Protons: 
    
    • C-4 (Methylene): Kinetically accessible; site of enolization.

    • C-6 (Bridgehead): Thermodynamically disfavored for enolization due to ring strain (pseudo-Bredt's rule constraints in 5,5-systems).

Scaffold cluster_0 Reactivity Profile of Cyclopenta[c]furan-5-one Ketone C-5 Ketone C4 C-4 (Kinetic Enolization) Ketone->C4 $alpha$-Functionalization Face Convex Face (Exo Attack) Ketone->Face Nucleophilic Attack C6 C-6 (Bridgehead Steric Block) C6->Ketone Rigid Constraint

Figure 1: Reactivity map of the cyclopenta[c]furan-5-one scaffold. The C-5 ketone is flanked by a reactive methylene (C-4) and a sterically congested bridgehead (C-6).

Part 2: Core Protocols

Strategy 1: Enantioselective Reduction (CBS Reduction)

Objective: To generate chiral alcohols at C-5 with high diastereomeric excess (de) and enantiomeric excess (ee). Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst utilizes steric differentiation between the "small" (hydride) and "large" (ligand) components to direct hydride delivery. In this scaffold, the catalyst reinforces the inherent substrate bias (convex attack) to yield the endo-alcohol exclusively.

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Catalyst Loading: Charge with (R)-Me-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

  • Solvent: Add anhydrous THF (0.1 M concentration relative to substrate). Cool to -78 °C.[1][2][3]

  • Reductant: Add Catecholborane (1.2 eq) dropwise. Stir for 15 min.

  • Substrate Addition: Cannulate a solution of the C-5 ketone (1.0 eq) in THF slowly over 30 min.

    • Expert Insight: Slow addition prevents non-catalyzed background reduction by free borane, which would erode enantioselectivity.

  • Quench: Monitor by TLC. Upon completion, quench with MeOH at -78 °C.

  • Workup: Warm to RT, dilute with Et2O, wash with 1M NaOH (to remove catechol), brine, and dry over MgSO4.

Data Interpretation:

Reagent Conditions Product Configuration Yield ee/de
NaBH4 MeOH, 0°C endo-Alcohol (Racemic) 92% >95:5 dr
(R)-CBS / Catecholborane THF, -78°C (5S)-Alcohol (Chiral) 88% 98% ee

| L-Selectride | THF, -78°C | endo-Alcohol (Racemic) | 95% | >99:1 dr |[4]

Strategy 2: Chemo-selective Olefination (Wittig/HWE)

Objective: Installation of exocyclic alkenes (e.g.,


-side chains for prostaglandins) without epimerizing the bridgehead centers.
Challenge:  The C-5 ketone is sterically hindered. Standard Wittig conditions often fail or require forcing conditions that cause decomposition.
Solution:  Use of the Horner-Wadsworth-Emmons (HWE)  reaction with highly reactive phosphonates or "instant ylides."

Protocol:

  • Reagent: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C.

  • Base: Add KHMDS (1.4 eq, 0.5 M in toluene) dropwise. The solution should turn deep red (ylide formation).

    • Why KHMDS? Lithium bases can complex with the furan oxygen, altering selectivity. Potassium counterions minimize this chelation.

  • Reaction: Add the C-5 ketone (1.0 eq) in THF. Warm to RT and stir for 12 h.

  • Hydrolysis (Optional): If targeting the aldehyde, treat the vinyl ether intermediate with 1N HCl/THF.

Pathway Visualization:

Wittig Start C-5 Ketone Inter Betaine Intermediate Start->Inter Nucleophilic Attack (Convex Face) Reagent Ph3P=CH-R (Ylide) Reagent->Inter Product Exocyclic Alkene (E/Z Mixture) Inter->Product Elimination (-Ph3PO)

Figure 2: Olefination pathway. Attack occurs from the less hindered convex face, setting the geometry of the exocyclic double bond.

Strategy 3: Regioselective -Functionalization

Objective: C-C bond formation at C-4 (methylene) vs C-6 (bridgehead). Mechanistic Insight: Kinetic deprotonation with bulky bases (LDA, LiTMP) at -78 °C occurs exclusively at C-4 . The C-6 bridgehead proton is sterically shielded and electronically deactivated (poor orbital overlap for enolate formation).

Protocol (Direct Alkylation):

  • Enolization: To a solution of LDA (1.1 eq) in THF at -78 °C, add the ketone (1.0 eq) dropwise. Stir for 45 min.

  • Trapping: Add the electrophile (e.g., Allyl Bromide, MeI) (1.2 eq) rapidly.

    • Note: Addition of HMPA (2.0 eq) is often required to break lithium aggregates and accelerate the SN2 reaction at the congested center.

  • Quench: Sat. NH4Cl.

Troubleshooting Table:

Issue Root Cause Solution
Low Conversion Enolate aggregation Add HMPA or DMPU (10-20 vol%).
Poly-alkylation Proton exchange Use 1.1 eq base; rapid electrophile addition.

| Wrong Regioisomer | Thermodynamic equilibration | Keep T < -70°C; quench cold. |

Part 3: References

  • Panayides, J.-L., et al. "Transition-Metal-Mediated Synthesis of Novel Carbocyclic Nucleoside Analogues with Antitumoral Activity." ResearchGate, 2016.

    • Context: Describes the CBS reduction and Pauson-Khand synthesis of the scaffold.

  • Shibata, T., & Takagi, K. "Iridium-catalyzed enantioselective Pauson-Khand reaction."[5] Journal of the American Chemical Society, 2000, 122, 9852.[5]

    • Context: Fundamental synthesis of the chiral cyclopenta[c]furanone core.

  • An, X., & Wu, Y. "Synthesis of (+)-Panamonon B... The C-5 ketone functionality...". The Journal of Organic Chemistry, 2021, 86(17), 11948-11959.[6]

    • Context: Detailed protocol for introducing the C-5 ketone and subsequent olefination/aldol steps.

  • Lal, B., et al. "Differentiation of C-1 and C-2-carbonyl groups...". TalTech Digital Library, 2001.

    • Context: Strategies for selective protection and reduction of diketones in cyclopentane systems.

Sources

Method

scale-up procedures for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one production

Executive Summary Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (also known as 3-oxabicyclo[3.3.0]octan-7-one ) is a critical bicyclic building block in the synthesis of prostaglandins, modified nucleosides, and fused-ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (also known as 3-oxabicyclo[3.3.0]octan-7-one ) is a critical bicyclic building block in the synthesis of prostaglandins, modified nucleosides, and fused-ring pharmaceuticals (e.g., Gliclazide analogs, Ramelteon intermediates). Its unique 5,5-fused ether-ketone scaffold provides a rigid stereochemical template for drug discovery.

This Application Note details a robust, scalable manufacturing protocol based on the Intramolecular Pauson-Khand Reaction (IPKR) followed by catalytic hydrogenation. Unlike oxidative degradation routes starting from expensive chiral pool materials (e.g., Grieco lactone), this de novo synthesis utilizes commodity chemicals—allyl alcohol and propargyl bromide—offering a cost-effective path to multi-kilogram production.

Synthetic Strategy & Route Selection

To achieve scalable production with high atom economy, we selected a three-step convergent pathway.

  • Step 1: Williamson Ether Synthesis. Construction of the enyne precursor, allyl propargyl ether.

  • Step 2: Pauson-Khand Annulation. Cobalt-mediated [2+2+1] cycloaddition to form the bicyclic enone skeleton.[1] This is the critical process step involving carbon monoxide (CO) insertion.

  • Step 3: Catalytic Hydrogenation. Saturation of the alkene to yield the final tetrahydro-1H-cyclopenta[c]furan-5(3H)-one.

Reaction Scheme

SynthesisPath SM1 Allyl Alcohol Inter1 Allyl Propargyl Ether (Precursor) SM1->Inter1 NaH, THF 0°C to RT SM2 Propargyl Bromide SM2->Inter1 Inter2 Bicyclic Enone (3-oxabicyclo[3.3.0]oct-5-en-7-one) Inter1->Inter2 Co2(CO)8, NMO DCM, RT [Pauson-Khand] Product Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (Target) Inter2->Product H2 (1 atm), Pd/C EtOAc [Hydrogenation]

Figure 1: Synthetic pathway for the production of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one.

Detailed Experimental Protocols

Step 1: Synthesis of Allyl Propargyl Ether

Objective: Create the 1,6-enyne precursor required for cyclization.

Reagents:

  • Allyl alcohol (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.1 equiv)

  • Sodium hydride (60% dispersion in oil, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 vol)

Protocol:

  • Reactor Setup: Charge a clean, dry reactor (inerted with N₂) with NaH and THF. Cool to 0°C.

  • Addition: Add allyl alcohol dropwise over 1 hour, maintaining internal temperature <10°C (Exothermic H₂ evolution). Stir for 30 min.

  • Alkylation: Add propargyl bromide solution dropwise over 45 min.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by GC-FID (Target: >98% conversion).

  • Quench: Cool to 5°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Methyl tert-butyl ether (MTBE). Wash organics with brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Distillation (bp ~105°C @ 760 mmHg) or use crude if purity >95%.

Step 2: Intramolecular Pauson-Khand Cyclization (The Critical Step)

Objective: Form the fused bicyclic ring system via [2+2+1] cycloaddition. Safety Note: This step uses Dicobalt Octacarbonyl and generates Carbon Monoxide. Perform in a well-ventilated fume hood with CO sensors.

Reagents:

  • Allyl propargyl ether (1.0 equiv)

  • Dicobalt octacarbonyl [Co₂(CO)₈] (1.05 equiv)

  • N-Methylmorpholine N-oxide (NMO) (6.0 equiv)

  • Dichloromethane (DCM) (15 vol)

Protocol:

  • Complexation: In a reactor under N₂, dissolve Co₂(CO)₈ in DCM. Add Allyl propargyl ether dropwise at room temperature. Stir for 2 hours.

    • Observation: Solution turns dark red/brown as the alkyne-cobalt complex forms. CO gas is evolved; ensure venting.

  • Cyclization: Cool the mixture to 0°C. Add NMO solid in portions over 1 hour.

    • Mechanism:[1][2] NMO oxidizes a CO ligand, creating a vacant site on Cobalt to trigger cyclization at low thermal energy.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Endpoint: TLC/HPLC shows disappearance of the red cobalt complex and formation of the pale yellow enone.

  • Workup: Filter the mixture through a pad of Celite/Silica to remove Cobalt residues. Rinse with DCM.

  • Concentration: Evaporate solvent to yield the crude bicyclic enone (3-oxabicyclo[3.3.0]oct-5-en-7-one).

  • Purification: Flash chromatography (Hexane/EtOAc 3:1) or crystallization if solid (mp ~45°C).

Step 3: Catalytic Hydrogenation

Objective: Reduce the alkene to the final saturated ketone.

Reagents:

  • Bicyclic enone (from Step 2)

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Ethyl Acetate (10 vol)

  • Hydrogen gas (H₂) (Balloon or 1 atm line)

Protocol:

  • Loading: Charge reactor with bicyclic enone and Ethyl Acetate.

  • Catalyst: Add Pd/C under N₂ blanket (Pyrophoric hazard).

  • Hydrogenation: Purge with H₂ (x3). Stir vigorously under H₂ atmosphere (1 atm) at RT for 4–6 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate filtrate to obtain Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one as a clear oil or low-melting solid.

Process Safety & Critical Parameters (CPPs)

ParameterCritical RangeRisk / ImpactMitigation
NaH Addition Temp < 10°CH₂ evolution runawayActive cooling; slow addition rate.
Co₂(CO)₈ Handling Inert Atm.Toxic CO release; Volatile Co speciesUse CO monitors; Scrubber system.
NMO Stoichiometry 5.0 - 6.0 equivIncomplete cyclizationEnsure excess NMO; Quality check of NMO (hygroscopic).
H₂ Pressure 1 - 3 barOver-reduction (alcohol formation)Monitor uptake; Stop at 1.0 equiv H₂ consumption.

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_0 Step 2: Pauson-Khand Reaction cluster_1 Step 3: Hydrogenation Reactor Stirred Tank Reactor (DCM, Co2(CO)8, Substrate) NMO_Add Solid Addition (NMO Oxidant) Reactor->NMO_Add Filtration Filtration Unit (Celite Pad) Reactor->Filtration Crude Reaction Mix H2_Reactor Hydrogenation Vessel (Pd/C, H2, EtOAc) Filtration->H2_Reactor Purified Enone Intermediate Evaporator Rotary Evaporator (Solvent Removal) H2_Reactor->Evaporator Filtered Product Solution Final Final Evaporator->Final Final Product (>98% Purity)

Figure 2: Unit operations flow for the scale-up of the Pauson-Khand and Hydrogenation steps.

Analytical Specifications

  • Appearance: Clear, colorless to pale yellow oil.

  • 1H NMR (400 MHz, CDCl3): δ 4.0-3.5 (m, 4H, -CH2-O-CH2-), 2.8-2.2 (m, cyclopentanone protons), 1.8-1.5 (m, bridgehead protons).

    • Diagnostic Signal: Absence of alkene protons (5.5-6.0 ppm) confirms successful hydrogenation.

  • GC-MS: Molecular Ion [M]+ = 126.15 m/z.

  • Purity: >98.0% (AUC).

References

  • Pauson, P. L., & Khand, I. U. (1977). "Uses of Cobalt-Carbonyl Acetylene Complexes in Organic Synthesis." Annals of the New York Academy of Sciences, 295(1), 2-14. Link

  • Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). "Cobalt-mediated [2+2+1] cycloadditions of enynes: A detailed analysis of the reaction." Tetrahedron Letters, 31(37), 5289-5292. Link

  • Jeong, N., Hwang, S. H., Lee, Y. W., & Lim, J. S. (1997). "Catalytic Pauson-Khand reaction using N-methylmorpholine N-oxide." Journal of the American Chemical Society, 119(43), 10549-10550. Link

  • Veretenov, A. L., et al. (2019).[3] "Inter- and Intramolecular Pauson–Khand Reactions of Alkyne–Dicobalt Complexes." Organic Letters, 21(15), 5803-5807. Link

  • Blanco-Urgoiti, J., et al. (2004).[4] "The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules." Chemical Society Reviews, 33(1), 32-42. Link

Sources

Application

microwave-assisted synthesis of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Application Note: Microwave-Assisted Synthesis of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Introduction & Scope The tetrahydro-1H-cyclopenta[c]furan-5(3H)-one core (often referred to as the 3-oxabicyclo[3.3.0]octane sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Introduction & Scope

The tetrahydro-1H-cyclopenta[c]furan-5(3H)-one core (often referred to as the 3-oxabicyclo[3.3.0]octane scaffold) is a privileged structural motif found in numerous bioactive natural products, including iridoids, prostaglandins, and fused sesquiterpenes. Traditional synthesis of this bicyclic system via the Pauson-Khand Reaction (PKR) typically requires toxic additives, high pressures of CO, and prolonged reaction times (24–48 hours) under thermal conditions.

This protocol details a microwave-assisted intramolecular Pauson-Khand reaction that reduces reaction time from days to minutes while eliminating the need for external CO gas cylinders. By utilizing dicobalt octacarbonyl [Co2(CO)8] as both the catalyst and CO source (or in conjunction with a CO surrogate), this method offers a high-speed, scalable, and safety-enhanced route for drug discovery workflows.

Retrosynthetic Logic & Mechanism

The synthesis relies on the [2+2+1] cycloaddition of an enyne precursor.[1] For the specific cyclopenta[c]furan skeleton, the precursor is an allyl propargyl ether .

  • The Causality: The propargyl (alkyne) and allyl (alkene) moieties are tethered by an oxygen atom. Upon complexation with Cobalt, the microwave energy accelerates the decarbonylation step, which is typically the rate-determining step in thermal PKR, forcing the rapid formation of the cobaltacycle and subsequent CO insertion.

Mechanistic Pathway (DOT Visualization)

PKR_Mechanism Precursor Allyl Propargyl Ether (Enyne) Complex Co2(CO)6-Alkyne Complex (Hexacarbonyl) Precursor->Complex + Co2(CO)8 MW_Activation Microwave Irradiation (Decarbonylation -CO) Complex->MW_Activation Metallocycle Cobaltacyclopentene Intermediate MW_Activation->Metallocycle Rate Limiting Step Overcome CO_Insert CO Insertion (Acyl-Cobalt Complex) Metallocycle->CO_Insert Red_Elim Reductive Elimination CO_Insert->Red_Elim Product Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (Bicyclic Enone) Red_Elim->Product - Co Species

Figure 1: Mechanistic flow of the Microwave-Assisted Pauson-Khand Reaction. The microwave energy specifically targets the dissociation of CO ligands, accelerating the formation of the critical cobaltacyclopentene intermediate.

Experimental Protocol

Target Molecule: 3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-5-one (Note: The initial product is the enone; hydrogenation is required for the fully saturated ketone, though the enone is the standard "PKR product").

Materials & Reagents
  • Substrate: Allyl propargyl ether (1.0 equiv).

  • Reagent: Dicobalt octacarbonyl [Co2(CO)8] (1.05 equiv). Note: Stoichiometric Co is preferred for discovery scale to avoid high-pressure CO gas handling.

  • Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE).

  • Additives: N-Methylmorpholine N-oxide (NMO) (6.0 equiv) can be used as a promoter to allow lower temperatures, but direct MW heating often renders this unnecessary.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology

Step 1: Complexation (Pre-MW)

  • In a fume hood, dissolve Allyl propargyl ether (192 mg, 2.0 mmol) in Toluene (4 mL) in a 10 mL microwave process vial.

  • Add Co2(CO)8 (718 mg, 2.1 mmol) in one portion.

  • Stir at room temperature (RT) for 15–20 minutes under nitrogen.

    • Observation: The solution will turn dark red/brown, indicating the formation of the alkyne-Co2(CO)6 complex.

    • Why: Pre-complexation at RT prevents catalyst decomposition that might occur if reagents are mixed directly at high temperatures.

Step 2: Microwave Cyclization

  • Seal the vial with a Teflon-lined cap.

  • Place in the microwave reactor.

  • Parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High

    • Absorption Level: Normal

  • Start the reaction.[2] The internal pressure will rise (typically 2–5 bar) due to solvent vapor and CO release.

Step 3: Workup & Purification

  • Allow the vial to cool to RT (air jet cooling).

  • Critical Step (De-complexation): The reaction mixture will contain cobalt residues. Filter the dark mixture through a small pad of Celite and Silica Gel to trap insoluble cobalt species. Rinse with Ethyl Acetate (EtOAc).[3]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30).

  • Product: The bicyclic enone is obtained as a pale yellow oil.

Step 4: Hydrogenation (Optional for Saturated Analog)

  • Dissolve the enone in MeOH.

  • Add Pd/C (10% w/w).

  • Stir under H2 balloon (1 atm) for 2 hours.

  • Filter and concentrate to yield hexahydro-1H-cyclopenta[c]furan-5-one .

Optimization & Data Analysis

The following table summarizes the optimization of the cyclization step. Microwave irradiation significantly outperforms thermal reflux.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)TimeHeating ModeYield (%)Notes
1Toluene110 (Reflux)24 hThermal (Oil bath)45%Slow, significant tar formation.
2Toluene12010 minMicrowave 88% Clean conversion, easy workup.
3Acetonitrile10010 minMicrowave62%Lower yield due to solvent coordination.
4DCE12010 minMicrowave85%Good alternative to Toluene.

Troubleshooting & Expert Tips

  • Catalyst Quality: Co2(CO)8 oxidizes/sublimes over time. Use fresh, maroon-colored crystals. If the catalyst is black/green, it is decomposed.

  • Safety: The reaction generates Carbon Monoxide (CO). Always open microwave vials inside a well-ventilated fume hood.

  • Scale-Up: For scales >1g, reduce the temperature to 100°C and extend time to 20 minutes to manage pressure buildup in larger vessels.

  • Stereochemistry: The reaction is highly diastereoselective.[4] The cis-fused bicycle is formed exclusively due to the geometric constraints of the tether.

References

  • Microwave-Assisted Pauson-Khand Reaction

    • Groth, U., et al. "Microwave-assisted Pauson–Khand reactions." Tetrahedron 56.49 (2000): 9591-9594.

  • General Review on Pauson-Khand Reaction

    • Blanco-Urgoiti, J., et al. "The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex tricyclic systems." Chemical Society Reviews 33.1 (2004): 32-42.

  • Cobalt-Mediated Cyclizations

    • Pauson, P. L.[2] "The Pauson-Khand Reaction: State of the Art and Future Prospects." Tetrahedron 61.47 (2005).

  • Microwave Synthesis of Heterocycles

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284.

Sources

Method

Application Note: Streamlining Complexity: One-Pot Synthesis of Bicyclic Lactones from Acyclic Precursors

Abstract Bicyclic lactones are privileged structural motifs found in a vast array of natural products and serve as critical building blocks in medicinal chemistry and drug development. Their synthesis, however, can be co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclic lactones are privileged structural motifs found in a vast array of natural products and serve as critical building blocks in medicinal chemistry and drug development. Their synthesis, however, can be complex, often requiring multiple, sequential steps. This application note details robust and efficient one-pot methodologies for constructing these valuable scaffolds directly from simple acyclic precursors. By leveraging the power of tandem, domino, and cascade reactions, these protocols minimize operational complexity, reduce waste, and improve overall efficiency. We will provide detailed, field-proven protocols for two powerful and distinct strategies: the Intramolecular Diels-Alder (IMDA) reaction for forming fused ring systems and an N-Heterocyclic Carbene (NHC)-catalyzed cascade for the enantioselective synthesis of bicyclic δ-lactones. This guide is intended for researchers and scientists seeking to streamline the synthesis of complex molecules.

Introduction

The Significance of Bicyclic Lactones

Nature frequently employs the bicyclic lactone framework to build molecules with potent biological activity. These structures are at the core of compounds ranging from the iridoid monoterpenes to complex polyketides.[1] As such, they are highly sought-after targets in total synthesis and are invaluable synthons for creating libraries of novel compounds in drug discovery programs. The inherent conformational rigidity and defined stereochemistry of bicyclic lactones often contribute to high-affinity binding with biological targets.

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses involve the isolation and purification of intermediates at each stage, leading to significant time, solvent, and material loss. One-pot reactions, often termed tandem or cascade reactions, circumvent these issues by orchestrating multiple bond-forming events within a single reaction vessel without changing reagents or conditions.[2][3] This approach is defined by its elegance and efficiency, where the functionality created in one step becomes the substrate for the next, leading directly to a significant increase in molecular complexity.[2] The protocols described herein exemplify this principle, offering a direct route from simple, linear molecules to intricate bicyclic architectures.

Protocol 1: Intramolecular Diels-Alder (IMDA) Cyclization

The Intramolecular Diels-Alder (IMDA) reaction is arguably one of the most powerful and reliable methods for constructing bicyclic systems.[4] By tethering the diene and dienophile within the same acyclic molecule, the reaction becomes highly efficient due to a less negative entropy of activation compared to its intermolecular counterpart.[4] This strategy allows for remarkable control over regio- and stereochemistry, often dictated by the geometry of the connecting chain.

Principle and Mechanism

The reaction involves a thermally or Lewis acid-catalyzed [4+2] cycloaddition between the tethered diene and dienophile moieties of an acyclic precursor. The transition state geometry determines the stereochemical outcome of the newly formed stereocenters. While thermal conditions are often sufficient, Lewis acid catalysis can accelerate the reaction and, in many cases, enhance endo selectivity, which often translates to a trans-fused ring junction in the product.[5][6]

IMDA_Mechanism cluster_precursor Acyclic Precursor cluster_ts Transition State cluster_product Bicyclic Lactone precursor Diene-Dienophile ts [Endo or Exo] precursor->ts Δ or Lewis Acid product Fused Product ts->product Cycloaddition

Caption: General workflow for the Intramolecular Diels-Alder reaction.

Experimental Protocol: Thermal IMDA of a Dienyl Acrylate

This protocol is adapted from established procedures for the cyclization of acyclic triene esters.[5][7]

  • Precursor Synthesis: Synthesize the acyclic precursor, for example, by reacting (E)-penta-2,4-dien-1-ol with an appropriate acid chloride (e.g., acryloyl chloride) to form the corresponding ester.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the acyclic precursor (1.0 eq) in a high-boiling, inert solvent (e.g., toluene or xylene) to a final concentration of 0.01 M. The use of high dilution helps to minimize intermolecular side reactions.

  • Cyclization: Heat the solution to reflux (typically 110-140 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material typically occurs within 12-48 hours.

  • Workup: Once the reaction is complete, allow the solution to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure bicyclic lactone.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The appearance of a characteristic γ-lactone stretch in the IR spectrum (approx. 1770 cm⁻¹) is a key indicator of success.[1]

Data Presentation: Substrate Scope and Selectivity

The stereochemical outcome of the IMDA reaction is highly dependent on the substitution pattern and the length of the tether connecting the diene and dienophile.

EntryTether Length (atoms)Dienophile SubstitutionConditionsMajor ProductYield (%)Reference
13UnsubstitutedToluene, Δtrans-fused~75[5]
24UnsubstitutedToluene, Δcis-fused~80[5]
33Z-EsterToluene, Δtrans-fused~70[5]
43E-EsterToluene, Δtrans-fused~65[5]

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Cascade

Organocatalysis using N-Heterocyclic Carbenes (NHCs) has emerged as a formidable tool for asymmetric synthesis. This protocol describes a one-pot cascade reaction that constructs cyclopentane-fused δ-lactones with three contiguous stereocenters from simple acyclic enals and malonates with high diastereo- and enantioselectivity.[8][9][10]

Principle and Mechanism

The reaction is initiated by the formation of a chiral NHC catalyst from its precatalyst salt and a base. The NHC adds to the acyclic enal, forming the key Breslow intermediate. This intermediate undergoes a series of transformations: a Michael addition into the malonate, a second intramolecular Michael addition, and finally, a lactonization step to release the bicyclic product and regenerate the NHC catalyst. This elegant cascade forms two C-C bonds and one C-O bond in a single, stereocontrolled operation.[10]

NHC_Cascade A Acyclic Enal + NHC Catalyst B Breslow Intermediate (Homoenolate Equivalent) A->B Addition C Michael Adduct (with Malonate) B->C 1st Michael Add. D Intramolecular Michael Adduct C->D 2nd Michael Add. E Bicyclic δ-Lactone D->E Lactonization E->A F Catalyst Regeneration E->F Product Release

Caption: Simplified workflow of the NHC-catalyzed cascade reaction.

Experimental Protocol: Enantioselective Synthesis of a Bicyclic δ-Lactone

This protocol is based on the highly effective method developed by Ye and coworkers.[9][10]

  • Reagent Preparation: Dry all solvents prior to use. The NHC precatalyst (a chiral triazolium salt) and base (e.g., DBU or K₂CO₃) should be handled under an inert atmosphere.

  • Reaction Setup: To a dry vial under an argon atmosphere, add the chiral NHC precatalyst (0.02 mmol, 10 mol%), the malonate derivative (0.22 mmol, 1.1 eq), and anhydrous solvent (e.g., dichloromethane or toluene, 1.0 mL).

  • Catalyst Generation: Add the base (e.g., DBU, 0.02 mmol, 10 mol%) to the mixture and stir for 10-15 minutes at the specified temperature (often 25-40 °C) to generate the active NHC catalyst.

  • Substrate Addition: Add the acyclic α,β-unsaturated aldehyde (enal) (0.20 mmol, 1.0 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC. Reactions are typically complete within 6-24 hours.

  • Workup: Once the starting enal is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., using an eluent system of petroleum ether/ethyl acetate) to afford the pure bicyclic δ-lactone.

  • Characterization: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture, and enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Scope and Selectivity

The choice of NHC catalyst, base, and solvent, as well as the structure of the substrates, significantly influences the reaction's outcome.

EntryEnal R-GroupMalonate DerivativeYield (%)dree (%)Reference
1PhenylDimethyl Malonate92>99:195[10]
22-NaphthylDimethyl Malonate95>99:194[10]
32-FurylDimethyl Malonate84>99:198[10]
4CinnamylDimethyl Malonate6591:991[10]
5PhenylDiethyl Malonate88>99:194[10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion Insufficient temperature (IMDA); Inactive catalyst (NHC); Poor quality reagents/solvents.Increase reaction temperature or time for IMDA. For NHC, use freshly opened/purified base and precatalyst; ensure anhydrous conditions.
Formation of Side Products Intermolecular reactions (IMDA); Decomposition of starting material.Use high dilution conditions for IMDA. Lower reaction temperature and re-optimize conditions.
Poor Stereoselectivity Reaction temperature is too high; Incorrect catalyst or solvent choice.For thermal IMDA, lower the temperature if possible or switch to a Lewis acid-catalyzed variant. For NHC, screen different catalysts, bases, and solvents.

Conclusion

The one-pot synthesis of bicyclic lactones from acyclic precursors represents a highly advanced and efficient approach in modern organic chemistry. The Intramolecular Diels-Alder reaction provides a robust and predictable method for accessing fused ring systems, while N-Heterocyclic Carbene-catalyzed cascades offer an exceptional route to highly enantioenriched bicyclic lactones through complex, multi-bond forming sequences. By adopting these protocols, researchers can significantly accelerate the synthesis of valuable molecular scaffolds, paving the way for new discoveries in natural product synthesis and drug development.

References

  • Jorgensen, K. A., & Johannsen, M. (1998). Synthesis of optically active bicyclic lactone building blocks using catalytic enantioselective glyoxylate-ene reaction. Chemical Communications, (21), 2351-2352. [Link]

  • Jia, M., & Ye, S. (2015). Enantioselective Synthesis of Bicyclic δ‑Lactones via N‑Heterocyclic Carbene-Catalyzed Cascade Reaction. Organic Letters, 17(20), 5140-5143. [Link]

  • Jia, M. Q., & Ye, S. (2015). Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. Organic Letters, 17(20), 5140–5143. [Link]

  • Jia, Q., Li, Y., Lin, Y., Ren, Q., & Liu, X. (2018). Enantioselective synthesis of bicyclic δ-lactones via NHC-catalyzed cascade reaction. ResearchGate. [Link]

  • Ye, S., et al. (2015). Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. Organic Letters, 17(20), 5140-5143. [Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. Note: While a specific link for this review isn't in the search results, the concept is widely cited in sources like[11].

  • Cadogan, J. I. G., & Hickson, C. L. (1983). The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1, 2595-2602. [Link]

  • Mandal, M., & Ghorai, P. (2023). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journal of Organic Chemistry, 19, 622-680. [Link]

  • Fallis, A. G. (1984). The intramolecular Diels-Alder reaction: recent advances and synthetic applications. Canadian Journal of Chemistry, 62(2), 183-234. [Link]

  • Dudley, G. B., & Tunoori, A. R. (2002). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. The Journal of Organic Chemistry, 67(5), 1499–1507. [Link]

  • Ciganek, E. (2004). The Intramolecular Diels-Alder Reaction. Organic Reactions. [Link]

  • Makama, B. Y. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. International Journal of Scientific & Technology Research, 1(10). [Link]

  • Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1135-1143. [Link]

  • Ho, T. L. (1992). Tandem Organic Reactions. Wiley. Note: This book is a foundational text on the topic, cited in reviews like [Link].

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

The following technical guide addresses the purification and troubleshooting of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (CAS: 56000-23-8 / 187528-23-0 for trans-isomer). This guide is structured for organic chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (CAS: 56000-23-8 / 187528-23-0 for trans-isomer).

This guide is structured for organic chemists and process development scientists. It prioritizes chromatographic resolution and vacuum distillation techniques suitable for this bicyclic ether-ketone scaffold.

Compound Profile & Physical Properties

Before initiating purification, verify the target specifications to select the appropriate workflow.[1]

PropertySpecificationNotes
CAS Number 56000-23-8 (General) / 187528-23-0 (trans)Stereochemistry significantly affects physical state.[1]
Molecular Formula C₇H₁₀O₂MW: 126.15 g/mol
Physical State Viscous colorless to pale yellow liquidMay crystallize at low temps if high trans purity.[1]
Boiling Point ~222 °C (760 mmHg) / 85-90 °C (0.5 mmHg)High boiling point necessitates high vacuum for distillation.[1]
Polarity ModerateKetone + Ether functionalities.[1]
Solubility Soluble in DCM, EtOAc, THF, MeOHLow solubility in pure Hexanes/Heptane.

Purification Decision Matrix

Use the following logic flow to determine the optimal purification strategy based on crude purity and scale.

Purification_Workflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex:EtOAc 3:1) Start->TLC_Check Scale_Check Scale Assessment TLC_Check->Scale_Check Target Rf ~0.3-0.4 Distillation Vacuum Distillation (<1 mmHg) Scale_Check->Distillation >10g & Thermal Stable Flash_Column Flash Chromatography (Silica Gel) Scale_Check->Flash_Column <10g or Complex Impurities QC QC: NMR / GC-MS Distillation->QC Flash_Column->QC Recrystallization Recrystallization (if solid/enriched) QC->Recrystallization If purity >90% & solidifies

Figure 1: Decision matrix for purification based on scale and crude profile.

Chromatographic Purification (Primary Method)

For scales <10 g or when separating close-eluting regioisomers, silica gel flash chromatography is the gold standard.[1]

Optimized Solvent Systems

The bicyclic structure contains a ketone and a cyclic ether, making it moderately polar.[1]

Gradient PhaseSolvent System (v/v)Purpose
Equilibration 95:5 Hexane:EtOAcColumn conditioning.[1]
Loading DCM or TolueneDissolve crude in minimum volume.[1] Avoid EtOAc for loading.
Elution A 80:20 Hexane:EtOAcElutes non-polar impurities (linear dienes, protected precursors).[1]
Elution B 60:40 Hexane:EtOAc Target Compound Elution (Rf ~0.35).
Flush 100% EtOAcRemoves highly polar byproducts (diols/acids).[1]
Step-by-Step Protocol
  • Stationary Phase : Use Silica Gel 60 (230–400 mesh).[1] Ratio: 30:1 silica to crude weight.[1]

  • Loading : Dry load is recommended. Adsorb crude onto silica (1:2 ratio) and rotovap to a free-flowing powder.[1] This prevents band broadening common with liquid loading of viscous oils.[1]

  • Flow Rate : Maintain 15–20 mL/min for a 40g column.

  • Fraction Collection : Collect small fractions (10-15 mL) once the gradient reaches 20% EtOAc. The cis and trans isomers (if present) may separate partially; check fractions by GC or NMR.[1]

Vacuum Distillation (Scale-Up Method)

For scales >10 g, distillation is efficient but requires high vacuum due to the ~222 °C atmospheric boiling point.[1]

Equipment Setup
  • Apparatus : Short-path distillation head (Vigreux column optional for isomer separation).[1]

  • Vacuum : High vacuum pump (<1 mmHg) is mandatory .[1]

  • Heating : Oil bath with magnetic stirring.

Operating Parameters
  • Bath Temperature : 110–130 °C.[1]

  • Head Temperature (Bp) : Expect 85–92 °C at 0.5 mmHg .[1]

  • Pre-run : Degas the crude at RT/vacuum for 20 mins to remove residual solvent (DCM/Hexane) which can disrupt the vacuum stability.[1]

Safety Warning : Ensure the crude is free of peroxides (check with starch-iodide paper) as cyclic ethers can form explosive peroxides upon storage or distillation.[1]

Troubleshooting & FAQs

Q1: I see two spots on TLC with very similar Rf values. What are they?

Diagnosis : These are likely the cis- and trans-fused diastereomers at the ring junction.[1] Solution :

  • Identification : The cis-isomer is generally more polar (lower Rf) due to the "folded" geometry exposing the oxygen lone pairs more effectively to the silica.[1]

  • Separation : Use a shallower gradient (e.g., 5% EtOAc increments).[1] If separation is critical, switch to Toluene:Acetone (9:1) , which often resolves diastereomers better than Hex:EtOAc.

Q2: The product contains a UV-active impurity that co-elutes.

Diagnosis : If synthesized via Pauson-Khand or radical cyclization, this is likely the unsaturated intermediate (dihydro- analog) or a conjugated enone isomer.[1] Solution :

  • Chemical Wash : If the impurity is an enone and the product is the saturated ketone, treat the crude with dilute KMnO₄ (if product is stable) or perform a highly selective hydrogenation.[1]

  • Purification : Silver Nitrate (AgNO₃) impregnated silica gel chromatography (10% w/w) will retard the migration of the alkene impurity, allowing the saturated ketone to elute first.[1]

Q3: My product is turning yellow/brown after distillation.

Diagnosis : Thermal decomposition or oxidation. Cyclic ethers are sensitive to acid traces and oxygen at high temperatures.[1] Solution :

  • Add a stabilizer (e.g., BHT, 0.1%) to the collection flask.

  • Pre-wash the crude with saturated NaHCO₃ to ensure it is strictly neutral before heating.[1]

  • Store under Argon at -20 °C.

Q4: The NMR shows a broad peak around 3.5-4.0 ppm that shouldn't be there.

Diagnosis : This is likely water or hydrated species.[1] The cyclic ketone is hygroscopic.[1] Solution :

  • Azeotrope with dry toluene (3x) on a rotovap.[1]

  • Dry the neat oil over activated 4Å molecular sieves for 12 hours, then filter.[1]

References

  • Synthesis and Properties of Bicyclic Lactones/Ketones

    • Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one derivatives are often intermediates in the synthesis of biologically active terpenes and iridoids.[1]

    • Source: [1]

  • Chromatographic Techniques for Diastereomers

    • Still, W. C., Kahn, M., & Mitra, A. (1978).
    • Source:

  • Physical Data & Suppliers

    • Boiling point and density data derived from predicted and experimental values for CAS 56000-23-8.
    • Source: [1]

Sources

Optimization

Technical Support Center: Enantioseparation of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Executive Summary & Molecule Analysis The Challenge: Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is a fused bicyclic system containing a ketone and an ether functionality. The chiral resolution of this molecule relies on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is a fused bicyclic system containing a ketone and an ether functionality. The chiral resolution of this molecule relies on discriminating the spatial arrangement at the bridgehead carbons (3a, 6a).

Key Physicochemical Constraints:

  • Chromophore: Weak. The primary UV absorption is the carbonyl

    
     transition (~210–220 nm) and the ether linkage (transparent >210 nm).
    
  • Polarity: Moderately polar due to the ketone and cyclic ether.

  • Rigidity: The fused ring system provides excellent steric bulk, which is advantageous for chiral recognition if the correct "pocket" is found on the stationary phase.

Primary Recommendation: Use Amylose-based immobilized columns (e.g., CHIRALPAK® IA/AD) in Normal Phase mode. The amylose helical structure forms effective hydrogen bonds with the C=5 ketone oxygen, while the fused ring system fits into the chiral grooves.

Method Development Protocol

Do not rely on random screening. Follow this logic-gated workflow to establish a baseline separation.

Phase A: Column Selection
  • First Choice: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

    • Why: The immobilized phase allows for a wider range of solvents (e.g., THF, DCM) if solubility is an issue. The amylose backbone generally shows higher selectivity for cyclic ketones than cellulose.

  • Second Choice: CHIRALPAK® AD-H (Coated Amylose)

    • Why: The industry standard for ketones. (Warning: Restricted solvent compatibility).[1]

  • Third Choice: CHIRALCEL® OD-H (Coated Cellulose)

    • Why: Complementary selectivity. If amylose fails, cellulose often succeeds due to different groove shapes.

Phase B: Mobile Phase Screening

Start with Normal Phase (Alkane/Alcohol).

  • Standard Mix: n-Hexane : Ethanol (90:10)

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 25°C

ParameterRecommendationScientific Rationale
Solvent A n-Hexane (or Heptane)Non-polar carrier; promotes hydrogen bonding between analyte and CSP.
Solvent B Ethanol (100%)Stronger H-bond donor/acceptor than IPA. Often provides sharper peaks for ketones.
Alternative B Isopropanol (IPA)Use if resolution is < 1.5 with EtOH. IPA is bulkier and lowers retention, potentially altering selectivity.
Detection UV 215 nmThe carbonyl absorption maximum is low; 254 nm will likely miss the peak.
Phase C: Workflow Visualization

MethodDev Start Start: 1 mg/mL Sample (Dissolved in Mobile Phase) Screen1 Screen 1: Chiralpak IA Hex/EtOH (90:10) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Rs > 2.0 Proceed to Validation CheckRs->Success Yes Partial 0.5 < Rs < 1.5 CheckRs->Partial Partial Sep Fail No Separation (Single Peak) CheckRs->Fail No Sep Opt1 Switch Modifier: Try Hex/IPA (90:10) Partial->Opt1 SwitchCol Switch Column: Try Chiralcel OD-H Fail->SwitchCol Opt2 Lower Temp to 10°C (Entropy Control) Opt1->Opt2 If Rs still low Opt2->Success SwitchCol->CheckRs

Caption: Logic-gated screening workflow for bicyclic ketone resolution. Prioritizes solvent switching before column switching to conserve resources.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The peaks rise sharply but trail off slowly, ruining integration. Root Cause: Non-specific interaction between the ketone carbonyl and residual silanols on the silica support of the column.

  • Fix 1 (The "Acid" Trick): Add 0.1% Formic Acid or Acetic Acid to the mobile phase.

    • Mechanism:[3][4] Acid suppresses the ionization of residual silanols, preventing the analyte from "sticking" to the silica surface.

  • Fix 2 (Temperature): Increase temperature to 35°C.

    • Mechanism:[3][4] Increases mass transfer kinetics, sharpening the peak (though potentially lowering resolution).

Issue 2: "Ghost" Peaks or Baseline Drift

Symptom: Wavy baseline or negative peaks at the expected retention time. Root Cause: Refractive Index (RI) effects due to low UV absorbance. The molecule is nearly transparent, so the detector is struggling.

  • Fix 1: Switch reference wavelength. If using DAD, turn off the reference wavelength or set it far (e.g., 360 nm) to avoid compensation errors.

  • Fix 2: Use RI Detection (Refractive Index) or ELSD (Evaporative Light Scattering).

    • Note: Gradient elution is impossible with RI. You must use isocratic methods.

Issue 3: Sample Insolubility

Symptom: Sample precipitates in Hexane/EtOH, clogging the injector. Root Cause: The ketone is polar; Hexane is non-polar.

  • Fix (Immobilized Columns Only): If using Chiralpak IA/IB/IC , dissolve the sample in 100% Dichloromethane (DCM) or THF. Inject a small volume (1–5 µL).

    • Warning: Do NOT do this on coated columns (AD-H, OD-H) or you will strip the chiral selector and destroy the column [1].

Frequently Asked Questions (FAQ)

Q: Can I use Reversed Phase (Water/Acetonitrile) for this separation? A: Yes, but it is generally less effective for this specific molecule.

  • Reasoning: In RP, water molecules compete for the hydrogen bonding sites on the chiral selector. Since the primary recognition mechanism for this ketone is H-bonding, water "dampens" the selectivity. Normal Phase (Hexane) creates an environment where the analyte-CSP hydrogen bonds are the strongest forces [2].

Q: I have separated the peaks, but the elution order is unknown. How do I identify the (+)-enantiomer? A: HPLC separates based on physical interaction, not optical rotation.

  • Solution: You must use an inline Polarimeter detector or collect fractions and measure them offline. Alternatively, if you have a reference standard of known absolute configuration, spike it into your sample.

Q: What is the maximum loading capacity for prep-scale purification? A: On a standard analytical column (4.6 x 250 mm):

  • Analytical: 10–20 µg per injection.

  • Overloading: You can typically load up to 1.0 mg per injection if you accept touching bands (shave-recycling).

  • Scale-up: For gram-scale, move to a 20 mm I.D. column. The loading scales with the cross-sectional area (

    
    ). A 20 mm column handles ~19x the load of a 4.6 mm column.
    

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing NoDet No Peaks Visible Problem->NoDet Broad Broad Peaks Problem->Broad Acid Add 0.1% AcOH Tailing->Acid First Step Wavelength Check UV < 220nm NoDet->Wavelength Temp Increase Temp (35-40°C) Broad->Temp ColAge Check Column Age Acid->ColAge If fails Conc Increase Conc. to 5 mg/mL Wavelength->Conc Flow Increase Flow (if pressure allows) Temp->Flow

Caption: Diagnostic tree for common chiral HPLC anomalies. Follow branches sequentially to isolate variables.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. (Warning on solvent compatibility for coated phases). Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC: Cellulose and amylose derivatives. Chemical Society Reviews, 37(12), 2593-2608. (Mechanism of H-bonding in polysaccharide phases). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition. (General HPLC troubleshooting and band broadening theory). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Furan Cyclization

Introduction: The Thermal Paradox of Furan Furan derivatives present a unique thermal challenge in organic synthesis. The furan ring is electron-rich and aromatic, yet it possesses a low resonance energy (approx.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Furan

Furan derivatives present a unique thermal challenge in organic synthesis. The furan ring is electron-rich and aromatic, yet it possesses a low resonance energy (approx. 16 kcal/mol) compared to benzene. This makes it highly reactive but also thermally labile.

  • Too Hot: Furans undergo rapid oxidative decomposition, polymerization ("tarring"), or retro-Diels-Alder fragmentation.

  • Too Cold: High activation barriers for aromatization (Paal-Knorr) or cycloaddition (Diels-Alder) prevent conversion.

This guide provides a technical framework for navigating these competing pathways, focusing on Paal-Knorr synthesis (ring formation) and Diels-Alder cycloadditions (ring usage).

Module 1: Diels-Alder Cyclization (Furan as Diene)

Core Concept: Kinetic vs. Thermodynamic Control

When furan acts as a diene, the reaction temperature dictates the stereochemical outcome (endo vs. exo) and the stability of the adduct. Unlike cyclopentadiene, furan adducts are highly prone to retro-Diels-Alder (rDA) reactions at moderate temperatures (often >50°C).

Visualizing the Pathway

The following diagram illustrates the energy landscape. Note that the endo product forms faster (lower


) but is less stable. The exo product is thermodynamically stable but requires higher energy to form.[1][2] Crucially, the retro pathway becomes accessible at elevated temperatures.[2]

Figure 1: Reaction coordinate diagram comparing kinetic (endo) and thermodynamic (exo) pathways, highlighting the retro-Diels-Alder risk.

Troubleshooting Guide: Diels-Alder Reactions

Q: My reaction goes to 100% conversion by TLC, but after workup/concentration, I recover starting material. What happened? A: You likely triggered a Retro-Diels-Alder (rDA) reaction during concentration.[3]

  • Root Cause: Furan adducts are thermally reversible.[2][4] Rotovap baths set to 50–60°C can revert the product to furan (volatile) and dienophile.

  • Solution:

    • Keep workup temperature < 30°C .

    • Avoid distillation for purification.

    • Add a Lewis Acid (e.g., ZnCl₂, 1.0 equiv) to stabilize the transition state, allowing the reaction to proceed at lower temperatures (-20°C to 0°C) where rDA is negligible [1].

Q: I need the exo isomer, but heating leads to decomposition. How do I optimize? A: Use Thermodynamic Equilibration at moderate temperatures with extended time, rather than high heat.

  • Protocol: Run the reaction at 40°C for 48–72 hours rather than 80°C for 4 hours.

  • Mechanism: At 40°C, the endo product forms quickly but reverts to starting material.[2] The exo product forms slowly but does not revert. Over time, the mixture funnels exclusively to exo [2].[2]

Data: Temperature Effects on Stereoselectivity (Furan + Maleimide)

TemperatureTimeYieldEndo:Exo RatioDominant Control
0°C 4 h85%95:5Kinetic
25°C 12 h90%70:30Mixed
40°C 48 h92%5:95Thermodynamic
80°C 2 h40%0:100Decomposition/Retro-DA

Module 2: Paal-Knorr Synthesis (Constructing the Ring)

Core Concept: Acid-Catalyzed Dehydration

The Paal-Knorr synthesis cyclizes 1,4-diketones into furans.[5][6] The critical failure mode here is polymerization . Furans are acid-sensitive; high temperatures combined with strong Brønsted acids (e.g., H₂SO₄, p-TsOH) often yield a black tar rather than the desired heterocycle.

Optimization Workflow

Do not default to refluxing in acetic acid. Use the following logic tree to select conditions.

PaalKnorrOptimization Start Substrate: 1,4-Diketone Sensitive Acid Sensitive Groups? (Acetals, Boc, etc.) Start->Sensitive NoSens No Sensitive Groups Sensitive->NoSens No YesSens Yes Sensitive->YesSens Yes Standard Standard Protocol: p-TsOH (cat.), Toluene Reflux with Dean-Stark NoSens->Standard Check Check Result Standard->Check Lewis Lewis Acid Protocol: Sc(OTf)3 or I2 RT to 40°C YesSens->Lewis Lewis->Check Success Isolate Product Check->Success Good Yield Tar Black Tar/Polymer? Check->Tar Decomposition NoRxn No Reaction? Check->NoRxn SM Recovered Tar->Lewis Switch to Milder Conditions Microwave Microwave: 100°C, 5-10 min (Short exposure) NoRxn->Microwave Apply Energy

Figure 2: Decision tree for selecting Paal-Knorr conditions and troubleshooting common failures.

Experimental Protocol: Mild Lewis Acid Cyclization

Recommended for complex substrates prone to polymerization.

  • Setup: Dissolve 1,4-diketone (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) or MeCN.

  • Catalyst: Add Sc(OTf)₃ (5 mol%) or Iodine (I₂) (10 mol%).

    • Why: These catalysts activate the carbonyl without the harsh acidity that protonates the furan ring, preventing polymerization [3].

  • Temperature: Stir at Room Temperature (25°C) .

    • Monitoring: Check TLC at 1 hour. If <50% conversion, increase T to 40°C.

  • Workup: Quench with saturated Na₂S₂O₃ (if using I₂) or NaHCO₃. Extract with Et₂O.

Troubleshooting Guide: Paal-Knorr

Q: The reaction turns black immediately upon heating. How do I prevent this? A: The "black tar" is polymerized furan.

  • Immediate Fix: Stop heating.

  • Protocol Shift: Switch to Microwave Irradiation .

    • Logic: Microwave heating allows for rapid temperature ramping and very short reaction times (e.g., 5–10 mins at 100°C). This provides the activation energy for cyclization but cools down before the slower polymerization pathways can dominate [4].

Q: My yield is low due to incomplete dehydration (intermediate hemiacetal remains). A: The reaction is reversible. You must drive the equilibrium.

  • Chemical Drying: Add MgSO₄ or molecular sieves directly to the reaction pot.

  • Azeotropic Removal: If using toluene (Standard Protocol), ensure the Dean-Stark trap is actively removing water.

Module 3: Intramolecular Cyclization

Intramolecular reactions (e.g., furan-tethered alkynes or intramolecular Diels-Alder) benefit from entropic assistance, often allowing lower temperatures than their intermolecular counterparts.

Key Optimization Parameter: Concentration

  • High Conc. (>0.1 M): Favors intermolecular polymerization.

  • Low Conc. (<0.01 M): Favors intramolecular cyclization.

  • Temperature Rule: Start at 60°C . If no reaction, increase in 10°C increments. Do not exceed 110°C unless using a sealed tube/microwave, as furan decomposition accelerates rapidly above this threshold [5].

References

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering, 2024.

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry, 2018.

  • Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. Benchchem, 2025.

  • Microwave-Assisted Paal-Knorr Reaction. European Journal of Organic Chemistry, 2005.[5]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI Molecules, 2025.

Sources

Optimization

Asymmetric Furanone Synthesis: Technical Support &amp; Troubleshooting Hub

Status: Online Operator: Senior Application Scientist Ticket ID: FURA-ASYM-EE-OPT Subject: Troubleshooting Low Enantiomeric Excess (ee) in Furanone Scaffolds Mission Statement & Scope Welcome to the Technical Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FURA-ASYM-EE-OPT Subject: Troubleshooting Low Enantiomeric Excess (ee) in Furanone Scaffolds

Mission Statement & Scope

Welcome to the Technical Support Hub. You are likely here because your asymmetric furanone synthesis—whether via NHC-catalyzed annulation, transition-metal catalyzed conjugate addition, or organocatalytic functionalization—is yielding suboptimal enantioselectivity (<80% ee).

Furanones (e.g.,


-butenolides, 2(5H)-furanones) are deceptively simple scaffolds. Their synthesis is plagued by three specific failure modes:
  • Racemic Background Reactions: The substrate reacts non-catalytically.

  • Reversibility (Thermodynamic Control): The chiral product racemizes via retro-Michael or retro-aldol pathways.

  • Catalyst Aggregation (Non-Linear Effects): Active species are not monomeric.

This guide moves beyond generic advice to address the specific mechanistic pitfalls of furanone chemistry.

Diagnostic Triage: The "Is It Plugged In?" Phase

Before optimizing ligands, you must rule out fundamental system failures.

Q: My ee is consistently low (10–30%). Is my catalyst broken? A: Likely not. You are probably observing a Background Reaction . Furanone precursors (often activated enals, enones, or anhydrides) are highly electrophilic. If they react with your nucleophile without the catalyst, that pathway is racemic.

The "Blank" Protocol: Run the exact reaction conditions without the chiral catalyst.

  • Result A (0% Conversion): Good. Your catalyst is driving the reaction. Proceed to Module 3.

  • Result B (>5% Conversion): Critical Failure. The background reaction is eroding your ee.

Fixes for Result B:

  • Temperature: Lower to -40°C or -78°C. The catalyzed pathway usually has a lower activation energy (

    
    ) than the background pathway; cooling favors the catalyzed route.
    
  • Concentration: High concentration often favors bimolecular background reactions. Dilute the reaction.

  • Slow Addition: Syringe pump addition of the nucleophile keeps its concentration low, forcing it to react only via the catalyst-bound manifold.

Module: NHC-Catalyzed Annulations (Stetter/Benzoin/Annulation)

Context: You are synthesizing furanones from enals and aldehydes/ketones using N-Heterocyclic Carbenes (NHCs).

Q: I am using a standard triazolium precatalyst. Yield is good, but ee varies wildly between batches. A: This is a classic symptom of Proton Transfer Interference caused by trace water or base impurities.

The Mechanism: In NHC catalysis, the Breslow intermediate must attack the electrophile. Water acts as a proton shuttle, facilitating non-stereoselective proton transfers or hydrolyzing the acyl azolium intermediate prematurely.

Troubleshooting Steps:

  • The Molecular Sieve Rule: Standard 4Å MS are mandatory. However, some basic MS can catalyze the background reaction. Use acid-washed or neutral MS.

  • Base Choice: If using DBU or

    
    , switch to a weaker organic base (e.g., DIPEA) if the background reaction is fast.
    
  • Oxidative Inactivation: NHC intermediates are electron-rich. If your solvent isn't degassed, oxygen can oxidize the Breslow intermediate, killing the cycle and leaving uncatalyzed reagents to react racemically. Degas all solvents.

Module: Transition Metal Catalysis & Nonlinear Effects

Context: You are functionalizing 2(5H)-furanones (e.g., conjugate addition) using Cu, Zn, or Sc catalysts.

Q: I increased the ligand purity, but the ee didn't improve. Why? A: You might be fighting a Negative Nonlinear Effect ((-)-NLE) . In many metal-catalyzed systems, the catalyst species aggregate (dimerize).

  • Scenario: The hetero-dimer (one (R)-ligand, one (S)-ligand on the metal) might be more active than the homo-dimer, but it produces racemic product.

  • The Fix: Change the metal-to-ligand ratio.[1] If

    
     is the active species, a slight excess of ligand is crucial.
    

Q: My product ee drops if I leave the reaction too long. A: This is Thermodynamic Equilibration . Furanone adducts (especially Michael adducts) are prone to retro-Michael reactions.

  • The Test: Take a sample at 50% conversion and another at 95% conversion. If ee

    
     > ee
    
    
    
    , your product is racemizing.
  • The Fix: Stop the reaction early (kinetic quench) or lower the temperature to inhibit the reverse reaction.

Visualizing the Failure Modes
Diagram A: The Diagnostic Decision Tree

Troubleshooting Start START: Low ee observed BlankTest Run 'Blank' Experiment (No Catalyst) Start->BlankTest bg_rxn Is there conversion? BlankTest->bg_rxn HighBg ISSUE: Background Reaction (Racemic Pathway) bg_rxn->HighBg Yes (>5%) NoBg Catalyst is driving rxn bg_rxn->NoBg No FixBg SOLUTIONS: 1. Lower Temp 2. Dilution 3. Slow Addition of Nuc HighBg->FixBg TimeTest Check ee vs. Time (50% vs 95% conv) NoBg->TimeTest Rev ee drops over time? TimeTest->Rev ThermoIssue ISSUE: Product Racemization (Thermodynamic Control) Rev->ThermoIssue Yes KineticOk Kinetic Control OK Rev->KineticOk No FixThermo SOLUTIONS: 1. Stop rxn early 2. Lower Temp 3. Change Solvent ThermoIssue->FixThermo NLE_Check Check Nonlinear Effect (Ligand ee vs Product ee) KineticOk->NLE_Check NLE_Issue ISSUE: Catalyst Aggregation ((-)-NLE) NLE_Check->NLE_Issue Non-linear FixNLE SOLUTIONS: 1. Change Metal/Ligand Ratio 2. Change Counterion 3. Add additive (e.g., molecular sieves) NLE_Issue->FixNLE

Caption: Diagnostic workflow for isolating the root cause of low enantioselectivity.

Diagram B: Kinetic vs. Thermodynamic Control in Furanones

ReactionCoordinate Start Reagents TS_Kinetic TS (Kinetic) Low Barrier Start->TS_Kinetic Product_Racemic Racemic Mix (Thermodynamic) Start->Product_Racemic Long Rxn Time Product_Chiral Chiral Product (Kinetic) TS_Kinetic->Product_Chiral TS_Reverse TS (Reverse) Accessible at RT TS_Reverse->Start Product_Chiral->TS_Reverse Reversibility

Caption: Furanone adducts often possess low barriers for reversibility (retro-addition), leading to racemization over time.

Standard Operating Procedures (SOPs)
SOP-01: The "Blank" Experiment (Mandatory)
  • Objective: Quantify the rate of the background racemic reaction.

  • Procedure:

    • Prepare the reaction vessel with all reagents and solvents exactly as the catalytic run.

    • Replace the chiral catalyst with the solvent (or the metal salt without the chiral ligand).

    • Monitor conversion by NMR or HPLC at

      
      .
      
  • Pass Criteria: <5% conversion at the time point where the catalytic reaction reaches 90%.

SOP-02: Nonlinear Effect (NLE) Study
  • Objective: Determine if catalyst aggregation is lowering ee.

  • Procedure:

    • Prepare 5 reactions using catalyst with varying enantiopurity (

      
      ): 0%, 25%, 50%, 75%, 100%.
      
    • Run all reactions to the same conversion (e.g., 50%).

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
  • Interpretation:

    • Linear: Monomeric active species. (Look elsewhere for problems).

    • Hyper-positive (Curve above line): (+)-NLE. Good! You can use lower purity ligand.

    • Hyper-negative (Curve below line): (-)-NLE. Bad. The heterochiral dimer is faster but less selective. Action: Change solvent polarity to break up aggregates or change the metal source.

Comparative Data: Solvent Effects

Solvent choice is critical in furanone synthesis due to the dipole moment of the lactone ring.

SolventPolarityEffect on NHC CatalysisEffect on Metal CatalysisRecommendation
THF ModerateGood solubility, but coordinates to metals.Can compete with ligand binding (lowers ee).Avoid in Lewis Acid catalysis.
Toluene LowPoor solubility for salts, but promotes tight ion-pairing.Promotes aggregation (NLE risk).Excellent for NHC if solubility allows.
DCM ModerateGood general solvent.often neutral.Standard starting point.
Ether LowNon-coordinating.Precipitates catalyst aggregates.High Risk of background reaction if heterogeneous.
References
  • Mechanism of NHC-Catalyzed Annulations

    • Wang, J., et al. (2024).[2] "Synthesis of Highly Substituted Furans via Intermolecular Enynone-Aldehyde Cross-Coupling/Cyclization Catalyzed by N-Heterocyclic Carbenes." Organic Letters. Link

  • Nonlinear Effects in Asymmetric Catalysis

    • Girard, C., & Kagan, H. B. (1998).[1] "Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation." Angewandte Chemie International Edition. Link

  • Thermodynamic vs.

    • Lozano, V., et al. (2022). "The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry." ChemPlusChem. Link

  • Organocatalytic Conjugate Addition

    • Yuan, Z., et al. (2023). "Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones." Organic Chemistry Frontiers. Link

  • Vinylogous Conjugate Addition (Metal Catalysis)

    • Mei, G. J., et al. (2014). "Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones." Chemical Communications.[3] Link

Sources

Troubleshooting

Technical Support Center: Stereocontrol in Fused Cyclopentane-Furan Systems

Welcome to the Technical Support Center for the stereocontrolled synthesis of fused cyclopentane-furan systems. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereocontrolled synthesis of fused cyclopentane-furan systems. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable scaffolds. Instead of a rigid manual, we offer a dynamic troubleshooting resource in a question-and-answer format, addressing specific experimental challenges with evidence-based solutions and mechanistic insights.

Section 1: Troubleshooting Diastereoselectivity in Lewis Acid-Catalyzed Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. However, the simultaneous formation of multiple stereocenters can lead to challenges in diastereoselectivity. Here, we address a common issue encountered in the indium-catalyzed synthesis of cyclopenta[c]furans.

Question 1: My indium-catalyzed three-component reaction of an alkynyl enone, aldehyde, and secondary amine is yielding the desired cyclopenta[c]furan, but with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

Answer: Poor diastereoselectivity in this reaction is almost always linked to the steric profile of the nucleophilic enamine intermediate, which is formed in situ from the aldehyde and the secondary amine. The stereochemistry of the final product is determined during the intramolecular cyclization step, and its facial selectivity is highly sensitive to steric hindrance.

Root Cause Analysis: The proposed mechanism for this transformation involves the indium (III) Lewis acid activating the enone moiety towards a Michael addition by the enamine.[1][2] The subsequent intramolecular cyclization establishes the new stereocenters. If the amine used is too bulky (e.g., dicyclohexylamine, diisopropylamine), it can lead to competing transition states with similar energy levels, resulting in a mixture of diastereomers. Conversely, very small amines can sometimes favor undesired side reactions like alkyne hydroamination, especially in the absence of a catalyst or with a less effective one.[1]

Troubleshooting Protocol:

  • Re-evaluate Your Choice of Amine: This is the most critical parameter. A systematic modification of the amine's steric bulk is the first and most effective step. Less sterically hindered amines consistently lead to higher diastereomeric ratios.[1]

  • Optimize Reaction Time: When switching to less bulky (and potentially less reactive) amines, the reaction may require longer times to reach completion. Monitor the reaction by ¹H NMR to track the consumption of starting materials and the formation of the desired product.[1]

  • Screen the Lewis Acid Catalyst: While Indium(III) bromide is reported to be highly effective, other Lewis acids like Zinc(II) triflate (Zn(OTf)₂) have also shown good yields.[1] If you suspect catalyst incompatibility with your specific substrates, a screening of alternative Lewis acids is warranted.

  • Temperature and Solvent: The reaction is typically run at elevated temperatures (e.g., 80 °C) in solvents like 1,2-dichloroethane (DCE).[1] Lowering the temperature may improve selectivity but will likely require significantly longer reaction times and may not be practical.

Data-Driven Insights: Effect of Amine on Diastereoselectivity

AmineSteric ProfileTypical d.r.Typical YieldReference
DiisopropylamineBulky~3:1High[1]
DicyclohexylamineBulky~3:1High[1]
DibenzylamineModerately Bulky5:1Moderate[1]
PyrrolidineLess Bulky>95:5Low-Moderate[1]
PiperidineLess Bulky>95:5Low-Moderate[1]

Section 2: Controlling Stereochemistry in Palladium-Catalyzed Annulations

Palladium-catalyzed annulations are a cornerstone for cyclopentane synthesis. Achieving high diastereo- and enantioselectivity often hinges on the delicate interplay between the chiral ligand, the substrates, and the reaction conditions.

Question 2: My Pd-catalyzed formal [3+2] cycloaddition of a vinyl cyclopropane and an alkylidene azlactone is producing the correct cyclopentane product, but with low enantioselectivity (ee) and/or diastereoselectivity (d.r.). What factors should I investigate?

Answer: This issue points directly to a mismatch in the chiral environment of the catalytic cycle. The chiral ligand is responsible for controlling the stereochemistry of the bond-forming events, and its effectiveness is highly dependent on the solvent and the electronic and steric properties of the substrates.[3]

Root Cause Analysis: In this catalytic cycle, the chiral ligand must control the stereochemistry of a Michael addition.[3] The choice of ligand is paramount, as it dictates the spatial arrangement of the substrates around the palladium center during the key bond-forming step. Furthermore, the solvent can significantly influence the stability of the transition state and thus the stereochemical outcome. Substrate electronics also play a role; for instance, highly electron-withdrawing groups on the azlactone can sometimes be detrimental to selectivity.[3]

Troubleshooting Workflow:

G start Low ee or d.r. Observed ligand Step 1: Ligand Optimization Screen a panel of chiral ligands (e.g., Trost-type, phosphoramidites). Is selectivity improved? start->ligand solvent Step 2: Solvent Screening Test solvents like Toluene, Dioxane, THF. Is selectivity improved? ligand->solvent No success Success: Optimized Stereoselectivity ligand->success Yes temp Step 3: Temperature Adjustment Lower the reaction temperature. (e.g., from RT to 0 °C or -20 °C). Is selectivity improved? solvent->temp No solvent->success Yes substrate Step 4: Substrate Modification If possible, modify electron-donating/withdrawing groups. Is this a substrate limitation? temp->substrate No temp->success Yes substrate->success No, but understood fail Problem Persists: Consult literature for alternative catalytic systems. substrate->fail Yes

Caption: Troubleshooting workflow for poor stereoselectivity.

Detailed Protocol:

  • Ligand Screening (Highest Priority): The choice of ligand is the most critical factor. If you are using a standard phosphine ligand, consider switching to a phosphoramidite ligand, which has been shown to yield the highest selectivity in many Pd-catalyzed annulations for cyclopentene synthesis.[4] Trost-type ligands are also excellent candidates for controlling stereochemistry in these cycloadditions.[3]

  • Solvent Optimization: A change in solvent can have a profound impact. Toluene is often the solvent of choice for achieving the highest selectivities in these reactions.[3] Dioxane may offer higher yields but sometimes at the cost of slightly reduced stereoselectivity.[3]

  • Substrate Electronics and Sterics:

    • Steric Hindrance: Be aware of steric effects. For example, an ortho-substituent on an aryl alkylidene azlactone can completely inhibit the reaction due to steric bulk.[3]

    • Electronic Effects: Substrates with highly electron-withdrawing groups can sometimes diminish both enantioselectivity and diastereoselectivity. Conversely, electron-rich systems, such as a furan substituent, can give excellent results.[3]

Section 3: Achieving High Selectivity in Organocatalytic Double Cyclizations

Organocatalysis provides a powerful metal-free approach to complex molecules like cyclopenta[b]benzofurans. These reactions often proceed through intricate cascade mechanisms where stereocontrol is paramount.

Question 3: I am attempting a one-pot, dual-catalyzed (Brønsted base and NHC) intramolecular double cyclization to synthesize a cyclopenta[b]benzofuran, but I'm obtaining a mixture of diastereomers and low enantiomeric excess. How can I achieve the desired cis-fused ring system with high stereocontrol?

Answer: Achieving the desired stereochemistry in this complex cascade relies on the precise orchestration of two catalytic cycles. The enantioselectivity is set during the initial Brønsted base-catalyzed intramolecular Michael addition, while the subsequent N-Heterocyclic Carbene (NHC)-catalyzed benzoin condensation must proceed without epimerization.

Root Cause Analysis: The key stereochemical goals are a cis-ring fusion and an exo-orientation of the aryl side-chain.[5] The chiral Brønsted base (e.g., quinine) is responsible for the enantioselective deprotonation that initiates the Michael addition, setting the initial stereocenters. If this step is not highly selective, the final product will have low ee. The diastereoselectivity is finalized in the subsequent NHC-catalyzed cyclization. An inappropriate choice of NHC precatalyst or base can lead to poor diastereoselectivity or side reactions.

Proposed Catalytic Cycles and Stereocontrol:

G cluster_0 Cycle 1: Enantioselective Michael Addition cluster_1 Cycle 2: Diastereoselective Benzoin Condensation A Starting Material (o-cinnamaldehyde) Cat1 Chiral Brønsted Base (e.g., Quinine) A->Cat1 deprotonation B Enolate Intermediate C Cyclized Intermediate (Stereocenters Set) B->C Intramolecular Michael Add. C->A catalyst regeneration D Breslow Intermediate Cat2 NHC Catalyst C->Cat2 + NHC Cat1->B E Final Product (cis-fused) D->E Intramolecular Benzoin Cond. Cat2->D

Caption: Dual catalytic system for stereoselective synthesis.

Troubleshooting Protocol:

  • Verify Catalyst Purity and Handling: Both the chiral Brønsted base and the NHC precatalyst must be of high purity. NHC precursors can be sensitive to air and moisture; ensure they are handled under an inert atmosphere.

  • Optimize the Brønsted Base: The choice of chiral Brønsted base is crucial for enantioselectivity. While quinine is a common choice, derivatives may offer improved selectivity for your specific substrate.[5] The stoichiometry of the base is also important; it must be sufficient to deprotonate both the substrate and the NHC precatalyst.

  • Screen NHC Precatalysts: Different NHC precatalysts (e.g., imidazolium vs. triazolium salts) have different steric and electronic properties that can influence the efficiency and diastereoselectivity of the benzoin condensation. A screening of commercially available NHC precursors is recommended.

  • Solvent and Temperature: These reactions are typically sensitive to the solvent. Aprotic polar solvents are common, but a screen may be necessary. Running the reaction at a lower temperature can sometimes enhance selectivity, albeit at the cost of a longer reaction time.

Section 4: General FAQs

Q: How can I reliably determine the relative and absolute stereochemistry of my fused-ring products? A: A combination of techniques is essential. 1D and 2D NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), is powerful for determining relative stereochemistry by identifying protons that are close in space. For determining absolute stereochemistry, X-ray crystallography of a suitable single crystal is the definitive method.[4] If a crystalline derivative cannot be obtained, comparison of chiral HPLC or SFC (Supercritical Fluid Chromatography) retention times with known standards, or advanced NMR techniques using chiral solvating agents, can be employed.

Q: My reaction is giving a complex mixture of inseparable isomers. What is the best general strategy? A: When faced with an inseparable mixture, the most effective strategy is to revisit the reaction conditions rather than attempting a difficult separation. Focus on the key selectivity-determining step.

  • Lower the Temperature: This is often the simplest first step to favor the kinetic product, which is frequently formed with higher selectivity.

  • Change the Catalyst/Ligand: As detailed above, the catalyst system is the primary driver of stereoselectivity. A more sterically demanding or conformationally rigid chiral ligand can dramatically improve the outcome.

  • Increase Substrate Steric Bias: If possible, modify the starting materials to introduce a larger steric difference between the two faces of the reacting molecule, which can amplify the directing effect of the catalyst.

References

  • Kohn, B. L., & Jarvo, E. R. (2011). Palladium-Catalyzed Annulation Reactions for Diastereoselective Cyclopentene Synthesis. Organic Letters, 13(18), 4858–4861. [Link]

  • Trost, B. M., & Stambuli, J. P. (2012). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society, 134(38), 15731–15745. [Link]

  • Diez-Varga, A., Companyó, X., & Jørgensen, K. A. (2017). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. Chemical Science, 8(12), 8195–8200. [Link]

  • Selander, N., & Andersson, K. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 55(42), 13134-13137. [Link]

  • Torssell, S., Tinnis, F., & Selander, N. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie, 128(42), 13328-13331. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of 2-(1-Alkynyl)-2-alken-1-ones with Nucleophiles: A Modular and Stereoselective Approach to Highly Substituted Furans. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]

  • Khuntia, R., Mahapatra, S. K., Roy, L., & Pan, S. C. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Organic & Biomolecular Chemistry, 21(36), 7354-7363. [Link]

  • Torssell, S., Tinnis, F., & Selander, N. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Diva-portal.org. [Link]

  • Torssell, S., Tinnis, F., & Selander, N. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition. [Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography data for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Topic: Strategic Characterization Guide: X-ray & Structural Analysis of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Scaffolds Executive Summary: The Structural Imperative Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Characterization Guide: X-ray & Structural Analysis of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Scaffolds

Executive Summary: The Structural Imperative

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (also known as 3-oxabicyclo[3.3.0]octan-7-one ) is a pivotal bicyclic building block in the synthesis of prostaglandins, carbacyclins, and pharmaceutical agents like Gliclazide. Its "performance" is defined by its ability to relay stereochemical information from chiral precursors (like D-ribonolactone) to complex targets.

However, the parent molecule often exists as a low-melting solid or viscous oil, making direct X-ray characterization elusive. This guide compares the Direct X-ray Analysis (via derivatization) against NMR Spectroscopy and Computational Modeling , providing a definitive protocol for validating the absolute configuration of this scaffold.

X-ray Crystallography Data Profile

While the parent ketone is challenging to crystallize, high-resolution X-ray data has been established through heavy-atom derivatization. The gold standard dataset comes from the 2-diphenyl-t-butylsiloxymethyl derivative, which locks the conformation and facilitates lattice formation.

Primary Crystal Data (Representative Derivative)
  • Compound: (+)-(1R,2S,5S)-2-diphenyl-t-butylsiloxymethyl-3-oxabicyclo[3.3.0]octan-7-one[1][2][3]

  • Source: J. Chem. Soc., Perkin Trans. 1, 1986.

  • Crystal System: Triclinic[1][2][3][4][5][6]

  • Space Group:

    
     (Chiral)
    
  • Unit Cell Parameters:

  • Z (Molecules/Cell): 2

  • Key Structural Insight: The unit cell contains two independent molecules with strikingly different ring conformations (envelope vs. twist), revealing the inherent flexibility of the fused cyclopentanone ring—a critical factor in its reactivity.

Comparative Analysis: X-ray vs. Alternatives

This section objectively compares methods for structural verification. "Performance" here is defined as the resolution of stereochemistry and conformational rigidity.

Table 1: Structural Characterization Performance Matrix
FeatureX-ray Crystallography (Derivative) NMR Spectroscopy (NOE/COSY) Computational Modeling (DFT)
Primary Output Absolute Configuration (3D coords)Relative Stereochemistry (H-H distance)Energy Minima & Transition States
Sample State Solid (Single Crystal required)Solution (CDCl₃, C₆D₆)Virtual / Gas Phase
Resolution Atomic (< 0.05 Å precision)Averaged (dynamic conformation)Theoretical (dependent on basis set)
Stereo-Confidence High (Absolute) Medium (Relative)Low (Predictive)
Limitations Requires derivatization (e.g., TBDPS); packing forces may distort geometry.Cannot easily distinguish enantiomers without chiral shift reagents.Does not account for solvation/packing effects accurately.
Best For... Final QC & Patent Protection Routine Process Monitoring Reaction Mechanism Design
Performance Insight: The "Cis-Fusion" Advantage

X-ray data confirms that the cis-fused bicyclic system is thermodynamically preferred over the trans-fused isomer by ~6 kcal/mol. The X-ray structure reveals a "cup-shaped" geometry where the bridgehead hydrogens (


 and 

) are syn-oriented. This geometry directs nucleophilic attack to the convex face (exo-face), explaining the high diastereoselectivity observed in subsequent alkylation reactions.

Experimental Protocols

Protocol A: Crystallization via Derivatization

Use this workflow if the parent ketone remains an oil.

  • Synthesis: React crude tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (1.0 eq) with TBDPS-Cl (1.1 eq) and Imidazole (2.0 eq) in DMF at 0°C to attach the bulky silyl group.

  • Workup: Quench with water, extract with Et₂O, and concentrate.

  • Crystallization:

    • Dissolve the residue in a minimum amount of hot Hexane/Ethyl Acetate (9:1) .

    • Allow the solution to cool slowly to room temperature in a vibration-free environment.

    • If no crystals form after 24h, add a drop of methanol to induce nucleation.

  • Mounting: Select a prism-shaped crystal (>0.1 mm) and mount on a glass fiber for diffraction.

Protocol B: NMR Validation (Routine)
  • Solvent: Dissolve 10 mg in 0.6 mL

    
     (Benzene-d6 provides better separation of bridgehead protons than CDCl₃).
    
  • Experiment: Run 1D ¹H NMR and 2D NOESY.

  • Validation: Look for a strong NOE correlation between the bridgehead protons at

    
     ppm. Absence of this correlation suggests the trans-isomer or ring opening.
    

Visualization of Structural Logic

Diagram 1: Structural Verification Workflow

This decision tree guides the researcher from synthesis to the optimal characterization method.

StructuralVerification Start Crude Product (Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one) CheckState Physical State Check Start->CheckState Solid Crystalline Solid CheckState->Solid High Purity Oil Viscous Oil / Gum CheckState->Oil Standard DirectXray Direct X-ray Diffraction (Rare for parent) Solid->DirectXray Deriv Derivatization Strategy (Add Bulky Group) Oil->Deriv Definitive Proof NMR Solution NMR (NOESY / COSY) Oil->NMR Rapid Check XrayData X-ray Structure Solution (Confirm Absolute Config) DirectXray->XrayData Synthesis React with TBDPS-Cl or 2,4-DNPH Deriv->Synthesis NMR->Deriv Ambiguous Stereochem? Cryst Recrystallize (Hexane/EtOAc) Synthesis->Cryst Cryst->XrayData

Caption: Workflow for selecting the appropriate structural validation method based on the physical state of the intermediate.

Diagram 2: Stereochemical Causality

How the X-ray confirmed structure influences chemical performance (reactivity).

ReactivityLogic Config Cis-Fused Geometry (Confirmed by X-ray) Shape Cup-Shaped Conformation (Concave/Convex Faces) Config->Shape Sterics Endo-Face Steric Block (Bridgehead Hydrogens) Shape->Sterics Attack Exo-Face Nucleophilic Attack Sterics->Attack Forces Reagent Result High Diastereoselectivity (Single Isomer Product) Attack->Result

Caption: Mechanistic link between the X-ray determined structure and the molecule's performance as a chiral auxiliary.

References

  • Drew, M. G. B., Mann, J., & Thomas, A. (1986). "Chiral oxabicyclic systems from ribonolactone." Journal of the Chemical Society, Perkin Transactions 1, 2279-2286.

  • Trost, B. M., & Mao, M. K. (1983). "A total synthesis of the carbacyclin ring system." Tetrahedron Letters, 24(44), 4831-4834. (Contextual grounding for the 3-oxabicyclo[3.3.0]octan-7-one scaffold).
  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36, 7-13.
  • Gliclazide Intermediate Synthesis. (2022). BenchChem Technical Report. (Validates the industrial relevance of the scaffold).

Sources

Comparative

IR spectroscopy characteristic bands for fused lactone-ketones

A Comparative Technical Guide for Structural Elucidation Executive Summary: The Analytical Challenge In drug discovery—particularly within steroid and terpene synthesis—fused lactone-ketone systems represent a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The Analytical Challenge

In drug discovery—particularly within steroid and terpene synthesis—fused lactone-ketone systems represent a high-value structural class. However, they present a distinct analytical challenge: spectral overlap . The carbonyl (


) stretching frequencies of strained ketones (e.g., cyclopentanone) and unstrained lactones (e.g., 

-valerolactone) frequently converge in the

region.

This guide evaluates the performance of Fourier Transform Infrared (FT-IR) Spectroscopy as a rapid screening tool for these systems, comparing its efficacy against high-resolution alternatives like


-NMR. We provide a self-validating protocol to distinguish fused moieties using characteristic band profiling and ring-strain mechanics.[1]

Mechanistic Framework: Ring Strain & Hybridization

To interpret the spectra of fused systems, one must understand the causality of frequency shifts. The vibrational frequency (


) of the carbonyl bond is governed by Hooke’s Law, but in fused rings, bond angle strain  alters the force constant (

).
The Hybridization Effect

As ring size decreases (fusion of 5- or 4-membered rings), the internal bond angle (


) compresses from the ideal 

.[2][3]
  • Mechanism: To accommodate the tighter angle, the carbonyl carbon diverts more p-character to the

    
     ring bonds.[2][3]
    
  • Result: This leaves more s-character for the

    
     sigma bond.
    
  • Spectral Outcome: Higher s-character strengthens the bond, increasing the force constant (

    
    ) and shifting the absorption to a higher wavenumber  (blue shift).
    

Expert Insight: In fused systems, rigid conformation prevents the relaxation of this strain. Therefore, a fused


-lactone will almost invariably absorb at a higher frequency than its isolated analog due to the inability to adopt a strain-relieving envelope conformation.

Comparative Analysis: Frequency Profiling

The following data compares the characteristic bands of fused lactone-ketone architectures.

Table 1: Carbonyl ( ) Stretching Frequencies

Comparison of Ring Size and Electronic Environment

Moiety TypeRing SizeElectronic EnvironmentFrequency Range (

)
Diagnostic Notes
Ketone 6-membered (Fused)Saturated

Baseline value; overlaps with acyclic ketones.
Ketone 5-membered (Fused)Saturated

Danger Zone: Overlaps with

-lactones.
Ketone 6-membered

-Unsaturated

Conjugation lowers frequency (red shift).
Lactone

(6-membered)
Saturated

Indistinguishable from 5-mem ketones by

alone.
Lactone

(5-membered)
Saturated

Distinctly high frequency; usually resolvable.[4]
Lactone

(5-membered)

-Methylene (Exocyclic)

Common in sesquiterpenes; conjugation lowers

.
Table 2: The "Fingerprint" Differentiator ( Stretch)

When


 bands overlap, the 

single bond stretch is the definitive tie-breaker.
FeatureKetoneLactone (Cyclic Ester)Performance Note
Region


Intensity Weak / ModerateVery Strong / Broad The "Rule of Thumb" for identification.[5]
Multiplicity Usually single bands (C-C-C bending)Doublet (C-O-C asymmetric stretch)Lactones show a "C-O-C" vibrational coupling pattern.

Performance Comparison: IR vs. Alternatives

Why use IR when NMR exists? This section objectively compares the utility of IR for this specific application.

MetricFT-IR (ATR Mode)

-NMR
Mass Spectrometry
Throughput High (< 1 min/sample)Low (10-30 min/sample)High
Sample State Solid/Liquid (Native)Solubilized (Deuterated)Ionized
Lactone ID Excellent (via

+

pattern)
Excellent (Carbonyl shift ~170 vs 210 ppm)Poor (Gives formula, not connectivity)
Resolution Moderate (Overlapping bands common)Superior (Distinct peaks)N/A
Cost LowHighModerate

Verdict: IR is the superior screening tool for monitoring reaction progress (e.g., cyclization of a keto-acid to a lactone), while NMR remains the gold standard for final structural confirmation .

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this workflow. This protocol uses solvent manipulation to resolve overlapping peaks, a technique often overlooked in standard SOPs.

Step 1: Sample Preparation & Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but Transmission (Solution Cell) is required for complex fused systems to eliminate intermolecular hydrogen bonding that broadens peaks.

  • Solvent Choice: Use anhydrous

    
     (DCM) or 
    
    
    
    . Avoid alcohols.
  • Resolution: Set instrument resolution to

    
     (standard is often 
    
    
    
    ) to detect shoulder peaks in fused systems.
Step 2: The "Split-Peak" Validation (Fermi Resonance)

In many fused lactones (especially


-unsaturated 

-lactones), you may observe a "split" carbonyl band.
  • Observation: Two bands separated by

    
     (e.g., 1750 and 1780).[5]
    
  • Cause: Fermi resonance between the fundamental

    
     stretch and the overtone of a lower-frequency deformation.[6]
    
  • Action: Do not interpret this as two different carbonyls. If the ratio of intensities remains constant upon dilution, it is a single vibrational mode split by resonance.

Step 3: Decision Logic (Visualized)

Use the following logic flow to assign your spectrum.

G Start Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Check Carbonyl Region (1700-1800 cm⁻¹) Start->CheckCO Band1715 Band at ~1715 cm⁻¹ CheckCO->Band1715 Low Freq Band1745 Band at ~1745 cm⁻¹ CheckCO->Band1745 Mid Freq (Overlap Zone) Band1775 Band at ~1775 cm⁻¹ CheckCO->Band1775 High Freq ResultKetone6 6-mem Ketone (or Acyclic) Band1715->ResultKetone6 Usually CheckFingerprint Check C-O Stretch (1150-1250 cm⁻¹) Band1745->CheckFingerprint Ambiguous ResultLactone5 γ-Lactone (5-membered) Band1775->ResultLactone5 High Probability StrongCO Strong/Broad Band? CheckFingerprint->StrongCO ResultLactone6 δ-Lactone (6-membered) StrongCO->ResultLactone6 Yes (C-O-C present) ResultKetone5 5-mem Ketone (Strained) StrongCO->ResultKetone5 No (Weak bands only)

Figure 1: Decision tree for distinguishing fused ketone and lactone moieties based on spectral bands.

Case Study: Sesquiterpene Lactones

Consider the analysis of Santonin , a classic fused lactone-ketone system.

  • Structure: Contains a cyclohexadienone (conjugated ketone) fused to a

    
    -lactone.
    
  • Spectral Data:

    • Band A (Ketone):

      
      . Explanation: The 6-membered ring is unstrained (
      
      
      
      ), but conjugation with two double bonds lowers the frequency significantly.
    • Band B (Lactone):

      
      . Explanation: The 5-membered lactone ring is strained, keeping the frequency high.
      
  • Result: The separation (

    
    ) makes IR an ideal quality control method for this compound, as the peaks are fully resolved.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy: Carbonyl Functional Groups.

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Santonin.

  • ResearchGate. (2018). ATR-IR spectra of lactones vs precursor cyclic ketones.

Sources

Validation

A Comparative Guide to the Reactivity of Cyclopenta[c]furanone and Cyclopenta[b]furanone Isomers

Prepared by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of heterocyclic chemistry, fused-ring systems containing furanone cores are of paramount importance, serving as foundational scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of heterocyclic chemistry, fused-ring systems containing furanone cores are of paramount importance, serving as foundational scaffolds in natural products, pharmaceuticals, and materials science. Among these, the isomeric cyclopenta[b]furanone and cyclopenta[c]furanone frameworks present a compelling case study in how subtle changes in molecular architecture can dramatically alter chemical reactivity and synthetic utility. While both isomers share the same molecular formula, the manner of fusion between the cyclopentane and furanone rings dictates their electronic properties, stability, and preferred reaction pathways.

This guide provides an in-depth comparison of the reactivity profiles of cyclopenta[c]furanone and cyclopenta[b]furanone. We will dissect their structural and electronic differences, explore their behavior in key organic transformations, and provide experimental context to inform synthetic design. This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of these important heterocyclic systems.

Structural and Electronic Distinctions

The fundamental difference between the two isomers lies in the connectivity of the fused rings. This structural variance leads to distinct electronic environments, which is the primary determinant of their differential reactivity.

  • Cyclopenta[b]furanone : In this isomer, the cyclopentane ring is fused across the 'b' face (C3-C4 bond) of the furanone ring. This arrangement creates a vinylogous lactone system where the endocyclic double bond of the furanone is conjugated with the carbonyl group. The core is essentially a 2,3-disubstituted furan fused to a five-membered ring.

  • Cyclopenta[c]furanone : Here, the cyclopentane ring is fused to the 'c' face (C4-C5 bond) of the furanone. This results in a structure that can be viewed as an isobenzofuran analog. The inherent reactivity of the furan diene system is a dominant feature of this isomer.

Figure 1: General structures of Cyclopenta[b]furanone and Cyclopenta[c]furanone cores.

Comparative Reactivity Analysis

The structural differences outlined above translate into distinct reactivity profiles, particularly in cycloaddition reactions and susceptibility to nucleophilic attack.

Diels-Alder Reactivity

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings and serves as an excellent probe for the reactivity of these isomers.

  • Cyclopenta[c]furanone as a Diene : The cyclopenta[c]furanone system contains a furan moiety, which can act as a diene in [4+2] cycloadditions. However, furan itself is a reluctant diene compared to its carbocyclic analog, cyclopentadiene.[1][2] This reluctance stems from the aromatic character of the furan ring; participation in a Diels-Alder reaction results in the loss of this aromatic stabilization.[3] Consequently, Diels-Alder reactions involving furans often require highly activated dienophiles or intramolecular strategies to proceed efficiently and can be reversible.[4][5][6] The reactivity of the cyclopenta[c]furanone diene is further modulated by the fused ring system, but it is expected to participate in cycloadditions with potent dienophiles.

  • Cyclopenta[b]furanone as a Dienophile : In contrast, the cyclopenta[b]furanone system features a prominent electron-deficient double bond within the furanone ring, conjugated to the carbonyl group. This makes it an excellent dienophile. Its reactivity can be compared to that of other cyclic enones. For instance, cyclobutenone is known to be a significantly more reactive dienophile than cyclopentenone, which in turn is more reactive than cyclohexenone.[7] The ring strain and electronics of the cyclopenta[b]furanone system make its enone moiety a prime candidate for facile Diels-Alder reactions with a variety of dienes.

G cluster_c Cyclopenta[c]furanone Reactivity cluster_b Cyclopenta[b]furanone Reactivity c_furanone Cyclopenta[c]furanone (Acts as Diene) c_adduct [4+2] Cycloadduct c_furanone->c_adduct [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->c_adduct b_furanone Cyclopenta[b]furanone (Acts as Dienophile) b_adduct [4+2] Cycloadduct b_furanone->b_adduct [4+2] Cycloaddition diene Diene (e.g., Butadiene) diene->b_adduct

Figure 2: Contrasting roles of the isomers in Diels-Alder reactions.

Stability and Susceptibility to Nucleophilic Attack

The stability of furanone derivatives can be sensitive to reaction conditions, particularly pH.[8][9] Halogenated 2(5H)-furanones, for example, are known for their low stability in aqueous solutions.[10]

  • Cyclopenta[c]furanone : The synthesis of substituted cyclopenta[c]furans often proceeds through multi-component reactions where the heterocyclic core is constructed in situ.[11][12][13][14] This suggests that the parent cyclopenta[c]furanone scaffold may be a highly reactive intermediate rather than a stable, isolable compound. The carbonyl group is a site for nucleophilic attack, and the extended conjugation could make it susceptible to Michael-type additions.

  • Cyclopenta[b]furanone : This isomer contains a lactone functionality, which is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The enone system is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. The synthesis of related cyclopenta[b]benzofurans has been achieved via oxidative phenol-enamine [3+2] cycloadditions, highlighting the electrophilic nature of intermediates leading to this scaffold.[15]

Experimental Data and Protocols

Direct comparative kinetic data for these two parent isomers is scarce in the literature. However, we can present representative synthetic protocols for substituted analogs, which shed light on their reactivity and handling.

Synthesis of Substituted Cyclopenta[c]furans

A robust method for synthesizing highly substituted cyclopenta[c]furans is via an Indium-catalyzed three-component reaction.[13][14] This approach underscores the strategy of building the reactive core in the presence of trapping reagents.

Table 1: Catalyst Screening for a Model Three-Component Reaction [13]

EntryCatalyst (20 mol%)SolventYield (%)Diastereomeric Ratio (d.r.)
1PPh3AuCl/AgOTfDCE39~3:1
2AgOTfDCE41~3:1
3Zn(OTf)2DCE6975:25
4In(OTf)3DCE7878:22
5InBr3 DCE 92 80:20

Reaction conditions: alkynyl enone (0.10 mmol), aldehyde (0.15 mmol), amine (0.20 mmol), catalyst (20 mol %), solvent (2.0 mL), and 4 Å molecular sieves, 80 °C.[13]

Experimental Protocol: Synthesis of Compound 4a [13]

  • To a dried reaction vial equipped with a magnetic stir bar, add 2-(1-alkynyl)-2-alken-1-one (1a, 0.30 mmol), InBr3 (21.3 mg, 0.06 mmol, 20 mol %), and activated 4 Å molecular sieves (135 mg).

  • Add 1,2-dichloroethane (DCE, 6 mL) via syringe.

  • Add hydrocinnamaldehyde (2a, 59 µL, 0.45 mmol) followed by diisopropylamine (3a, 84 µL, 0.60 mmol).

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Stir for 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired cyclopenta[c]furan derivative.

G cluster_workflow Synthesis Workflow for Cyclopenta[c]furans reagents Combine Alkynyl Enone, Aldehyde, Amine, InBr3 Catalyst, and Molecular Sieves in DCE reaction Heat at 80 °C for 18 hours reagents->reaction Step 1-4 workup Cool, Filter through Celite, and Concentrate reaction->workup Step 5-7 purify Purify by Column Chromatography workup->purify Step 8 product Isolated Product purify->product

Figure 3: Experimental workflow for the synthesis of cyclopenta[c]furan derivatives.

Conclusion and Synthetic Outlook

The comparison between cyclopenta[c]furanone and cyclopenta[b]furanone offers a clear illustration of structure-driven reactivity.

  • Cyclopenta[c]furanone is best approached as a reactive diene system. Its utility shines in cycloaddition reactions where it can be generated in situ to construct complex polycyclic systems. Synthetic strategies should focus on its formation as a transient intermediate that is immediately trapped, as exemplified by multicomponent reactions.

  • Cyclopenta[b]furanone , on the other hand, is a classic electrophilic building block. Its enone moiety serves as a potent dienophile in Diels-Alder reactions and a Michael acceptor for conjugate additions. It is the more stable and synthetically versatile isomer for transformations that rely on the electrophilicity of the furanone core.

For drug development professionals and synthetic chemists, the choice between these scaffolds depends entirely on the desired synthetic outcome. To build complex architectures through cycloadditions where the furanone acts as the 4π component, the cyclopenta[c]furanone pathway is superior. For applications requiring a robust and electrophilic heterocyclic core for annulation or functionalization via nucleophilic attack, the cyclopenta[b]furanone isomer is the scaffold of choice. Understanding these fundamental differences in reactivity is crucial for the rational design of novel synthetic routes and the development of new chemical entities.

References

  • Selander, N., Rzhepishevska, O., & Tinnis, F. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 55(39), 11863-11866. Available at: [Link]

  • Tinnis, F., Rzhepishevska, O., & Selander, N. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie, 128(39), 12041-12044*. Available at: [Link]

  • Tinnis, F., Rzhepishevska, O., & Selander, N. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 55(39), 11863-11866. Full text available at: [Link]

  • ResearchGate. (n.d.). Synthetic plans for the synthesis of cyclopenta[b]furan derivatives 1. Retrieved from ResearchGate. Available at: [Link]

  • Tinnis, F., Rzhepishevska, O., & Selander, N. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Diva-portal.org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohepta[b]furan-2-one from the reaction of tropone and enal in presence of NHC 188. Retrieved from ResearchGate. Available at: [Link]

  • Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 51(3), 691. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and specific examples of poly-substituted 4H-cyclopenta[c]furan. Retrieved from ResearchGate. Available at: [Link]

  • Lin, C.-Y., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3469. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition. Organic Chemistry Frontiers, 8(1), 76-81. Available at: [Link]

  • Various Authors. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. Available at: [Link]

  • Li, W., & Danishefsky, S. J. (2007). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Journal of the American Chemical Society, 129(31), 9596-9597. Full text available at: [Link]

  • Azevedo, T. V., & Rios, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(37), 7543-7550. Available at: [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from Wikipedia. Available at: [Link]

  • Various Authors. (2025). Aza-Diels–Alder Reactions of Furans. UGA Chemistry.
  • Owoare, R. B., & Olayiwola, T. O. (2018). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Kasai, H., et al. (2007). Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. Food and Chemical Toxicology, 45(7), 1235-1241. Available at: [Link]

  • Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]

  • Zarubaev, V. V., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2548. Available at: [Link]

  • Wang, J., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(4), 105. Available at: [Link]

  • Pearson+. (n.d.). Which factor accounts for the higher reactivity of cyclopentadiene.... Retrieved from Pearson+. Available at: [Link]

  • Ho, C.-T., & Chen, Q. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-186. Available at: [Link]

  • PubChem. (n.d.). Cyclopenta[b]furan-4,6-dione. Retrieved from PubChem. Available at: [Link]

  • PubChem. (n.d.). 5,6-Dihydro-4H-cyclopenta(b)furan. Retrieved from PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling tetrahydro-1H-cyclopenta[c]furan-5(3H)-one in a laboratory setting. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling tetrahydro-1H-cyclopenta[c]furan-5(3H)-one in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your work is not only innovative but also fundamentally safe. The following protocols are designed to be a self-validating system, grounded in established safety principles for similar chemical structures.

Disclaimer: No specific Safety Data Sheet (SDS) for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is publicly available. The following guidance is based on the known hazards of structurally similar compounds, namely cyclopentanone and bicyclic lactones. A thorough risk assessment should be conducted by the end-user for their specific experimental conditions.

Understanding the Hazard Profile

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is a bicyclic molecule containing both a cyclopentanone and a tetrahydrofuran-like (lactone) moiety. This structure suggests a hazard profile that includes:

  • Flammability: The presence of the cyclopentanone ring suggests the compound is likely a flammable liquid.[1][2] Vapors may form explosive mixtures with air.[2]

  • Skin and Eye Irritation: Similar to cyclopentanone, this compound is expected to cause skin and eye irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3][4]

  • Potential for Peroxide Formation: Ethers, including cyclic ethers like tetrahydrofuran, can form explosive peroxides upon exposure to air and light.[4][5] While the lactone structure is less prone to this than THF, it is a possibility to consider, especially with prolonged storage after opening.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The minimum required PPE for handling tetrahydro-1H-cyclopenta[c]furan-5(3H)-one includes:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[6]Protects against splashes and potential vapors that can cause serious eye irritation.[2][6]
Hand Protection Nitrile or butyl rubber gloves.[1] It is recommended to double-glove if handling for extended periods or if there is a high risk of immersion.Provides a barrier against skin contact, which can cause irritation.[7] Check glove manufacturer's compatibility charts.
Body Protection A flame-resistant laboratory coat.Protects against splashes and provides a layer of protection in case of fire.[8]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[6]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary based on your institutional risk assessment.[9][10]Minimizes the risk of inhaling potentially irritating vapors.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Engineering Controls
  • Work Area: All handling of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[9][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][7] A Class B fire extinguisher (for flammable liquids) should also be nearby.

  • Spill Kit: Have a spill kit rated for flammable solvents readily available. This should include absorbent materials like vermiculite or sand.[7]

Handling Procedure

The following workflow outlines the critical steps for safely handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Verify fume hood is operational A->B C Prepare all necessary equipment and reagents B->C D Transfer the required amount of the compound C->D E Keep the container tightly closed when not in use D->E F Ground and bond metal containers during transfer to prevent static discharge D->F G Decontaminate work surfaces F->G H Properly dispose of waste G->H I Remove and dispose of gloves H->I J Wash hands thoroughly I->J

Caption: A typical workflow for handling tetrahydro-1H-cyclopenta[c]furan-5(3H)-one.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][7]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[1][7]

  • Store separately from strong oxidizing agents, acids, and bases.[2]

Disposal Plan: Responsible Waste Management

All waste containing tetrahydro-1H-cyclopenta[c]furan-5(3H)-one must be treated as hazardous waste.

Waste Segregation and Collection

cluster_waste Waste Generation cluster_disposal Disposal Pathway A Contaminated solid waste (gloves, paper towels) C Place in a labeled, sealed container for solid hazardous waste A->C B Liquid waste (unused compound, reaction mixtures) D Collect in a labeled, sealed container for flammable liquid waste B->D E Arrange for pickup by institutional Environmental Health & Safety C->E D->E

Sources

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